Kgp-IN-1

Catalog No.
S12899788
CAS No.
M.F
C19H24F4N4O3
M. Wt
432.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kgp-IN-1

Product Name

Kgp-IN-1

IUPAC Name

N-[(3S)-6-(diaminomethylideneamino)-2-oxo-1-(2,3,5,6-tetrafluorophenoxy)hexan-3-yl]cyclopentanecarboxamide

Molecular Formula

C19H24F4N4O3

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C19H24F4N4O3/c20-11-8-12(21)16(23)17(15(11)22)30-9-14(28)13(6-3-7-26-19(24)25)27-18(29)10-4-1-2-5-10/h8,10,13H,1-7,9H2,(H,27,29)(H4,24,25,26)/t13-/m0/s1

InChI Key

KGRLRBFIDBTADP-ZDUSSCGKSA-N

SMILES

Array

Canonical SMILES

C1CCC(C1)C(=O)NC(CCCN=C(N)N)C(=O)COC2=C(C(=CC(=C2F)F)F)F

Isomeric SMILES

C1CCC(C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)COC2=C(C(=CC(=C2F)F)F)F

Chemical and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key technical data for Kgp-IN-1 hydrochloride, as provided by the chemical supplier MedChemExpress [1].

Property Detail
CAS Number 2097865-47-7 [1]
Molecular Formula C₁₉H₂₅ClF₄N₄O₃ [1]
Molecular Weight 468.87 g/mol [1]
Chemical Name Described in patent WO2017201322A1 as compound 13-R [1]
Appearance Solid (white to off-white) [1]
Solubility 125 mg/mL in DMSO (266.60 mM) [1]
Storage 4°C, sealed, away from moisture [1]
Primary Target Arginine-specific gingipain (Rgp) [1]

Biological Target and Research Applications

This compound is used in basic research to study the mechanisms of periodontitis and its systemic links. P. gingivalis is a keystone pathogen in periodontitis, and its virulence is heavily dependent on gingipain proteases [2].

  • Mechanism of Action: this compound works by inhibiting the proteolytic activity of the Kgp enzyme [1]. Research shows that Kgp cleaves proteins after lysine residues, allowing P. gingivalis to disrupt critical host immune signaling pathways [2] [3]. The diagram below illustrates how Kgp impairs the host's antiviral defense.

kgp_mechanism Pg P. gingivalis (Kgp) IFN_Pathway Host Interferon (IFN) Signaling Pathway Pg->IFN_Pathway Kgp Proteolysis ViralDefense Effective Antiviral Response IFN_Pathway->ViralDefense Intact HSV1 Enhanced HSV-1 Infection IFN_Pathway->HSV1 Impaired

Kgp protease impairs host interferon signaling, leading to increased viral susceptibility [2].

  • Key Research Findings: Studies using Kgp inhibitors or Kgp-deficient bacterial strains have revealed that Kgp plays a crucial role in dampening the host's innate immune response [2] [3]. It cleaves key immune signaling kinases like RIPK1 and TAK1, and impairs the production of interferon and pro-inflammatory cytokines, which can increase susceptibility to viral co-infections like Herpes Simplex Virus-1 (HSV-1) [2] [3].

Experimental Protocol

The following is a standard methodology for assessing Kgp enzyme inhibition, which can be adapted for evaluating inhibitors like this compound [4].

protocol Step1 Prepare Inhibitor Dilutions Step2 Add Kgp Enzyme Source Step1->Step2 Step3 Pre-incubate (37°C, 30 min) Step2->Step3 Step4 Add Fluorogenic Substrate Step3->Step4 Step5 Measure Fluorescence Step4->Step5

Standard workflow for Kgp enzyme inhibition assay [4].

  • Materials and Reagents:

    • Enzyme Source: P. gingivalis bacteria or bacterial lysate [4].
    • Substrate: Z-His-Glu-Lys-MCA (10 μmol/L final concentration) [4].
    • Assay Buffer: 100 mmol/L Tris, 75 mmol/L NaCl, 2.5 mmol/L CaCl₂, 10 mmol/L Cys-HCl, pH to 7.6 [4].
    • Inhibitor: this compound, typically prepared as a stock solution in DMSO and serially diluted in PBS to desired concentrations (e.g., 0.3 to 300 nmol/L) [4].
  • Procedure:

    • Add 50 μL of the Kgp enzyme source to a 96-well plate [4].
    • Add the this compound solution to the wells for the final desired test concentrations [4].
    • Cover the plate, mix by shaking, and incubate at 37°C for 30 minutes [4].
    • Add 50 μL of the 2X fluorogenic substrate solution to each well [4].
    • Immediately measure enzyme activity kinetically using a microplate reader (excitation/emission: 380/460 nm) every 1.5 minutes for 30 minutes at 37°C [4].

References

Kgp-IN-1 discovery and research

Author: Smolecule Technical Support Team. Date: February 2026

Kgp-IN-1 at a Glance

The table below summarizes the core information available for this research compound.

Property Description
Name This compound hydrochloride
CAS Number 2097865-47-7 [1]
Molecular Formula C₁₉H₂₅ClF₄N₄O₃ [1]
Molecular Weight 468.87 g/mol [1]
Related Patent WO2017201322A1, compound 13-R [1]
Primary Target Arginine-specific gingipain (Rgp) [1]
Chemical Structure Available from the supplier [1]
Current Status For research use only [1]

A notable point of confusion is that the compound is named This compound but is described in the source as an inhibitor of arginine-specific gingipains (Rgp), not the lysine-specific gingipain (Kgp) [1]. This discrepancy between the name and the described target is important to note.

Experimental Context and Assay Protocol

While a specific bioassay protocol for this compound was not found, research into gingipain inhibitors commonly uses enzyme activity assays. The following general protocol for measuring Kgp enzyme activity can be adapted to test inhibitors like this compound [2].

G A Sample Preparation B Inhibitor Pre-incubation A->B C Substrate Addition B->C D Activity Measurement C->D E Data Analysis D->E

Experimental workflow for gingipain activity assay.

  • Sample Preparation: The enzyme source (intact P. gingivalis bacteria or 500 ng of bacterial lysate) is added to a 96-well plate [2].
  • Inhibitor Pre-incubation: The test inhibitor is added to the samples and incubated at 37°C for 30 minutes [2].
  • Substrate Addition: A protease substrate (e.g., Z-His-Glu-Lys-MCA for Kgp) is added to each well [2].
  • Activity Measurement: Enzyme activity is measured immediately in a microplate reader at excitation/emission wavelengths of 380/460 nm, with readings taken every 1.5 minutes for 30 minutes at 37°C [2].
  • Data Analysis: Enzyme activity data is analyzed using appropriate software (e.g., Gen5) [2].

The Role of Gingipains as Therapeutic Targets

Kgp and Rgp are cysteine proteases produced by the periodontal pathogen Porphyromonas gingivalis and are considered major virulence factors [3] [4]. They are crucial for bacterial survival, nutrient acquisition, and evasion of the host immune response [4].

Inhibiting these enzymes is a valid therapeutic strategy because:

  • Immune System Evasion: Kgp specifically cleaves key immune signaling kinases (RIPK1, TAK1, AKT), impairing the host's interferon and TNFα responses. This disruption dampens inflammation and allows the bacteria to persist [5].
  • Promotion of Viral Co-infections: By impairing the interferon response, Kgp makes tissues more susceptible to viral infections like Herpes Simplex Virus-1 (HSV-1), explaining the observed comorbidity between periodontitis and viral disorders [3].
  • Connective Tissue Damage: Gingipains degrade host connective tissues, immunoglobulins, and other proteins, directly contributing to tissue injury and the progression of periodontitis [4].

The relationship between Kgp and host immune signaling can be visualized as follows:

G Pg P. gingivalis Infection Kgp Kgp Gingipain Pg->Kgp Deg Degradation of Signaling Kinases (RIPK1, TAK1, AKT) Kgp->Deg Imp Impaired Immune Signaling Deg->Imp Outcome1 Dampened Inflammatory Response Imp->Outcome1 Outcome2 Attenuated Antiviral (Interferon) Response Imp->Outcome2

Kgp disrupts host immunity by degrading key signaling molecules.

Research Status of Gingipain-Targeted Therapies

The search for gingipain inhibitors is an active field, though this compound itself appears early-stage. Other therapeutic approaches include:

  • Small-Molecule Inhibitors: Compounds like KYT-36 are highly selective, cell-permeable inhibitors of Kgp used extensively in research to elucidate the biological function of this enzyme [3] [5].
  • Vaccine Development: A Kgp DNA vaccine (pVAX1-kgp) has been investigated in a mouse model of periodontitis. It was shown to induce an immune response (IgG) and significantly reduce alveolar bone loss, demonstrating the therapeutic value of targeting Kgp [4].

References

Compound Identification and Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information available for Kgp-IN-1 hydrochloride.

Property Description
Name This compound hydrochloride
CAS Number 2097865-47-7 [1]
Molecular Formula C₁₉H₂₅ClF₄N₄O₃ [1]
Molecular Weight 468.87 g/mol [1]
Supplier MedChemExpress (MCE) [1]
Primary Stated Target Arginine-specific gingipain (Rgp) [1]
Source Patent WO2017201322A1, compound 13-R [1]
Physical Form White to off-white solid [1]
Solubility 125 mg/mL in DMSO (266.60 mM) [1]

Critical Note on Target Specificity

The commercial information for This compound hydrochloride explicitly defines it as an arginine-specific gingipain (Rgp) inhibitor [1]. This is a crucial point of confusion, as the name "this compound" suggests it should inhibit the lysine-specific gingipain (Kgp). You must verify the true specificity of this compound through primary literature before designing any experiments, as its name appears to be misleading.

Biological Context of Gingipains

To illustrate the potential therapeutic rationale for developing a Kgp inhibitor, the diagram below shows the role of Kgp in the pathogenesis of Porphyromonas gingivalis, based on general scientific research [2] [3].

G Kgp Role in Pathogenesis Pg P. gingivalis Infection Kgp Kgp Gingipain Pg->Kgp ImmuneDysregulation Immune Response Dysregulation Kgp->ImmuneDysregulation AntiviralImpairment Impairment of Antiviral Defense Kgp->AntiviralImpairment e.g., Degrades IFN signaling components ViralInfection Enhanced Viral Infection (e.g., HSV-1) ImmuneDysregulation->ViralInfection AntiviralImpairment->ViralInfection

References

Kgp-IN-1 basic research questions

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview

The table below summarizes the basic information available for Kgp-IN-1:

Property Description
Name This compound (hydrochloride salt) [1]
CAS Number 2097865-47-7 [1]
Molecular Formula C₁₉H₂₅ClF₄N₄O₃ [1]
Molecular Weight 468.87 g/mol [1]
Supplier MedChemExpress (MCE) [1]
Primary Stated Target Arginine-specific gingipain (Rgp) [1]
Related Experimental Protocol Gingipain enzyme inhibition assay (provided by Bio-protocol) [2]

Biological Activity & Research Notes

A key finding from a recent study is that this compound was identified as a potential inhibitor for a target different from its stated one. The table below details this finding and the current research status.

Aspect Findings & Current Status
Novel Identified Activity A 2024 computational and simulation study identified this compound as one of five compounds from the MCE library with potential to inhibit neuraminidase N1 of the influenza A virus [3].
Research Context The study used machine learning and molecular dynamics simulations to suggest this new activity; it is a predictive finding that requires experimental validation [3].
Potency Against Gingipains Information is missing. The search results do not provide quantitative data (e.g., IC₅₀ values) for this compound's activity against Rgp or Kgp gingipains.
In-Vivo/In-Vitro Data Information is missing. No experimental results from biological assays or animal models were reported in the search results.

Experimental Protocol for Gingipain Inhibition

While specific data for this compound is lacking, a general biochemical assay for measuring Kgp enzyme activity is available. You can adapt this protocol to test this compound [2].

  • Principle: The assay measures the cleavage of a synthetic substrate by the gingipain enzyme. Inhibitor efficacy is determined by a reduction in this activity.
  • Key Steps:
    • Sample Preparation: Intact bacteria or bacterial lysate are used as the enzyme source.
    • Inhibition: The sample is incubated with the inhibitor (e.g., this compound at various concentrations) for 30 minutes at 37°C.
    • Reaction: A protease substrate (Z-His-Glu-Lys-MCA) is added.
    • Detection: Enzyme activity is measured kinetically with a fluorescence microplate reader (excitation/emission at 380/460 nm) [2].

Mechanism of Kgp Gingipain and Potential Inhibition

Although data on this compound is sparse, understanding the biological role of its target, the Kgp enzyme, is crucial for research. Kgp (Lys-gingipain) is a key virulence factor produced by the periodontal pathogen Porphyromonas gingivalis.

The diagram below illustrates the role of Kgp in pathogenesis and how its inhibition could be a therapeutic strategy.

kgp_mechanism Pg P. gingivalis Kgp Kgp Gingipain Pg->Kgp Antiviral Impairment of Antiviral Response Kgp->Antiviral ImmuneKinases Degradation of Immune Kinases (e.g., RIPK1, TAK1, AKT) Kgp->ImmuneKinases Cytokines Degradation of Cytokines/Chemokines Kgp->Cytokines ViralInfection Enhanced Viral Infection (e.g., HSV-1) Antiviral->ViralInfection ImmuneDysregulation Immune Dysregulation ImmuneKinases->ImmuneDysregulation Cytokines->ImmuneDysregulation Inhibitor Kgp Inhibitor (e.g., KYT-36) Block Blocks Proteolytic Activity Inhibitor->Block Block->Kgp

The specific molecular mechanisms by which Kgp impairs host immunity include:

  • Impairing Antiviral Defense: Kgp disrupts the interferon signaling pathway in oral epithelial cells, which is critical for antiviral defense. This impairment can lead to increased susceptibility to and reactivation of viral infections like Herpes Simplex Virus-1 (HSV-1) [4].
  • Degrading Signaling Proteins: Kgp selectively targets and degrades key intracellular immune kinases, including RIPK1, TAK1, and AKT. This degradation dysregulates innate immune signaling pathways (NF-κB and MAPK), leading to dampened inflammatory responses [5].
  • Cleaving Cytokines: Kgp can directly degrade pro-inflammatory cytokines and chemokines (e.g., IL-8, IL-6, MCP-1), further helping the bacteria evade the host immune system [5].

How to Proceed with Research

Given the limited data, here are suggestions for your research on this compound:

  • Consult the Patent: The compound is extracted from patent WO2017201322A1. This document is a primary source for its initial design, synthesis, and any preliminary biological data [1].
  • Perform Validation Experiments: Use the provided experimental protocol [2] to test this compound's efficacy against purified Rgp and Kgp enzymes to confirm and quantify its inhibitory activity.
  • Explore the New Lead: The predicted activity against neuraminidase [3] could represent a promising new research direction, warranting further investigation.

References

The Target: Gingipain K (Kgp) in P. gingivalis

Author: Smolecule Technical Support Team. Date: February 2026

Kgp is a critical virulence factor for the periodontal pathogen Porphyromonas gingivalis. Here are its key characteristics and functions:

  • Primary Role in Heme Acquisition: P. gingivalis cannot synthesize its own heme and must acquire it from the host. Kgp plays a central role in this process by lysing red blood cells to capture hemoglobin [1] [2].
  • Protein Structure: Kgp is a cysteine protease. Its catalytic domain contains a characteristic catalytic triad composed of Cys477, His444, and Asp388 [2]. Beyond the catalytic domain, Kgp possesses hemagglutinin/adhesin (HA) domains (K1, K2, K3) that are crucial for binding to host cells and proteins [2].
  • Pathogenic Significance: Kgp accounts for over 85% of the total proteolytic activity of P. gingivalis and is involved in immune evasion and promoting a pro-inflammatory response [2]. Its importance is underscored by the fact that gingipain knockout strains show significantly reduced virulence [2].

The diagram below illustrates how Kgp functions within the broader mechanism of P. gingivalis pathogenesis.

kgp_pathway cluster_host Host Environment cluster_pg P. gingivalis RBC Red Blood Cell KGP_HA Hemagglutinin/Adhesin Domains (Physical Binding) RBC->KGP_HA Recognition HGB Hemoglobin KGP_cat Catalytic Domain (Cys477-His444-Asp388) HGB->KGP_cat Degradation KGP Kgp Virulence Factor Heme Heme Acquisition (Bacterial Growth) Invasion Immune Evasion & Host Tissue Invasion KGP_cat->Heme Heme Release KGP_cat->Invasion KGP_HA->HGB Binding

Strategies and Scaffolds for Kgp Inhibition

While "Kgp-IN-1" is not listed, recent research has identified promising inhibitor scaffolds, particularly among food-derived flavonoids. The table below summarizes key experimental data for several active compounds from a 2024 study [2].

Inhibitor Candidate MIC (Hb Medium) (μg/mL) MIC (Heme Medium) (μg/mL) KGP Protease Inhibition (IC₅₀, μg/mL) Hemolysis Inhibition (IC₅₀, μg/mL)
Phloretin 12.5 25 10.4 5.2
Trilobatin 50 100 19.8 24.9
Phlorizin 50 100 21.9 17.1
Hesperetin Dihydrochalcone 50 100 32.8 22.1
Naringenin 100 >400 38.5 42.6
Naringenin 7-O-glucoside 100 >400 43.8 49.6

Key Structure-Activity Relationship (SAR) Insights [2]:

  • For Protease Inhibition: The A-ring and C-ring of the flavonoid scaffold are crucial for inhibiting Kgp's proteolytic activity.
  • For Anti-hemolytic Activity: The phenolic hydroxyl group is a key functional group for the compound's ability to prevent hemolysis.

Experimental Protocol for Kgp Inhibition Screening

The following workflow, derived from the literature, outlines a robust methodology for identifying and validating Kgp inhibitors, combining computational and experimental techniques [2].

protocol cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation Step1 High-Throughput Virtual Screening (Molecular Docking) Step2 Select Top-Scoring Candidates Step1->Step2 Step3 Protease Inhibition Assay (Dose-response to determine IC₅₀) Step2->Step3 Step4 Anti-hemolysis Assay (Sheep red blood cells) Step3->Step4 Step5 Bacteriostatic Assay (Determine MIC in Hb/Heme media) Step4->Step5

Detailed Methodologies:

  • Molecular Docking: Candidate compounds are docked into the active site of the Kgp catalytic domain (e.g., PDB code 4RBM). Docking scores (like Glide gscore) predict binding affinity, with higher (less negative) scores indicating poorer binding [2].
  • Protease Inhibition Assay: The inhibitory activity against Kgp's proteolytic function is measured. A typical protocol involves pre-incubating the enzyme with the inhibitor, initiating the reaction with a chromogenic substrate (e.g., Z-FR-pNA), and monitoring the absorbance at 405 nm to calculate the IC₅₀ value [2].
  • Anti-hemolysis Assay: This functional assay tests the inhibitor's ability to prevent Kgp-mediated rupture of red blood cells. A standard method involves incubating sheep red blood cells with the bacterial culture supernatant (containing active Kgp) in the presence of the inhibitor. The release of hemoglobin is measured spectrophotometrically to determine the IC₅₀ for hemolysis inhibition [2].
  • Bacteriostatic Assay (MIC): The Minimum Inhibitory Concentration (MIC) is determined by culturing P. gingivalis in broth media containing different concentrations of the inhibitor. Two media are used: one with hemoglobin and one with hemin, to assess if the inhibitor's effect is specific to the heme-acquisition pathway. The MIC is the lowest concentration that visually inhibits bacterial growth [2].

Future Research Directions

The field is moving towards highly specific, target-based drug discovery. For a putative compound like "this compound", the following steps would be logical progression points:

  • Lead Optimization: Using the SAR data from flavonoid studies to improve the drug-like properties (e.g., potency, metabolic stability, solubility) of a lead compound.
  • In Vivo Efficacy Studies: Validating the effects of the inhibitor in an animal model of periodontitis or other P. gingivalis-associated diseases.
  • Exploring Polypharmacology: Investigating dual inhibitors that target both Kgp and arginine-specific gingipains (Rgps), given their synergistic role in virulence.

I hope this detailed technical background on the target, inhibitory strategies, and experimental frameworks provides a solid foundation for your research. If you have any alternative identifiers or chemical descriptors for "this compound", I can perform a more targeted search.

References

A Framework for Preliminary Compound Investigation

Author: Smolecule Technical Support Team. Date: February 2026

The initial phase of investigating a new drug candidate focuses on characterizing its core physicochemical properties and establishing early-stage biological activity. The goals are to validate its potential and identify key parameters for further optimization [1] [2]. The workflow for this initial profiling is outlined below.

G Start Start: Novel Compound P1 Physicochemical Characterization Start->P1 P2 In Vitro Potency & Selectivity Screening P1->P2 P3 Early ADMET Profiling P2->P3 P4 Data Analysis & Go/No-Go Decision P3->P4

Overview of preliminary compound investigation workflow

Quantitative Data Characterization

A preliminary quantitative analysis generates data across several key domains. The following tables summarize the typical parameters measured and the experimental protocols used to obtain them.

Table 1: Core Physicochemical & In Vitro Pharmacological Profiling

Parameter Category Specific Metrics Common Experimental Protocols

| Physicochemical Properties | Solubility, lipophilicity (LogP/LogD), pKa, chemical stability [2] | • Shake-flask method (LogP) • Potentiometric titration (pKa) • High-Performance Liquid Chromatography (HPLC) stability assays | | In Vitro Potency & Efficacy | Half-maximal inhibitory concentration (IC50), dissociation constant (Ki) [2] | • Cell-based reporter assaysEnzyme activity assaysRadioligand binding assays | | Early ADMET Profile | Metabolic stability (microsomal half-life), CYP450 inhibition, membrane permeability (Papp), cytotoxicity (CC50) [2] | • Caco-2 transwell model (permeability) • Human liver microsome incubation (metabolic stability) • MTT/XTT assay (cytotoxicity) |

Table 2: Key In Vitro Safety & Selectivity Parameters

Parameter Description Experimental Method
hERG Inhibition Predicts risk of cardiotoxicity (QT prolongation) hERG patch-clamp assay
Kinase Panel Selectivity Assesses selectivity over other kinases to predict off-target effects Kinase profiling against a panel of 50-100 kinases
Plasma Protein Binding Determines the fraction of drug bound to plasma proteins Equilibrium dialysis or ultrafiltration

Detailed Experimental Protocols

Here is a deeper dive into the methodologies for two critical experiments mentioned in the tables.

Protocol 1: Enzyme Inhibition Assay (IC50 Determination) This protocol measures the concentration of a compound required to inhibit a target enzyme's activity by half.

  • Solution Preparation: Prepare a serial dilution of Kgp-IN-1 in a suitable buffer (e.g., PBS or Tris-HCl). Prepare solutions of the enzyme and its substrate.
  • Reaction Setup: In a microplate, mix the enzyme with different concentrations of this compound. Include a positive control (no inhibitor) and a negative control (no enzyme).
  • Incubation & Initiation: Pre-incubate the enzyme-inhibitor mixture for 15-30 minutes. Start the reaction by adding the substrate.
  • Signal Measurement: Monitor the reaction in real-time using a microplate reader. The signal can be fluorescent, luminescent, or colorimetric, depending on the assay design.
  • Data Analysis: Plot the reaction rate (signal per unit time) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value [2].

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA) This high-throughput assay predicts passive transcellular permeability.

  • Membrane Formation: Coat a filter on a donor plate with a lipid-infused solution to create an artificial membrane.
  • Plate Assembly: Place the donor plate onto an acceptor plate containing a blank buffer. Ensure the artificial membrane is in contact with both solutions.
  • Compound Application: Add a solution of this compound to the donor well.
  • Incubation: Incubate the assembled PAMPA sandwich for 2-6 hours under gentle agitation at room temperature.
  • Sample Analysis: Quantify the concentration of this compound in both the donor and acceptor wells after incubation using HPLC or LC-MS/MS.
  • Permeability Calculation: Calculate the apparent permeability (Papp) using the formula: Papp = (V_A * V_D) / (A * (V_A + V_D) * t) * ln(1 - [Drug]_acceptor/[Drug]_equilibrium), where V_A and V_D are the volumes of the acceptor and donor wells, A is the filter area, and t is the incubation time.

Signaling Pathway Analysis

For a kinase inhibitor like this compound, mapping its interaction within the cellular signaling network is crucial. The diagram below illustrates a generic pathway for a kinase inhibitor, which would need to be adapted based on this compound's specific target.

G ExtSignal Extracellular Signal (Growth Factor, Cytokine) MembraneR Membrane Receptor (e.g., TNFR1, RTK) ExtSignal->MembraneR Binds DownstreamKinase Downstream Kinase (PI3K, AKT, MAPK, RIPK1) MembraneR->DownstreamKinase Activates CellProcess Cellular Process (Proliferation, Survival, Apoptosis, Inflammation) DownstreamKinase->CellProcess Regulates KgpIN1 This compound KgpIN1->DownstreamKinase Inhibits

Generic signaling pathway for a kinase inhibitor

Recommendations for Locating Specific Data

  • Search Specialized Databases: Probe scientific databases like PubMed, Google Scholar, and Scopus using the exact term "this compound". Also, search patent databases (USPTO, ESPACENET, Google Patents), as early-stage compounds are often disclosed in patent applications.
  • Refine Your Search Strategy: If the compound is very new, it might be referenced in a publication without the name "this compound" in the abstract. Try searching for the biological target it inhibits (e.g., a specific kinase or protease) along with keywords like "novel inhibitor," "lead optimization," or "structure-activity relationship."
  • Consult Directly: If you are affiliated with a university or company, your institutional library or commercial scientific data providers may have access to proprietary databases with more detailed profiles.

References

Chemical and Product Profile of Kgp-IN-1

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information for the research chemical Kgp-IN-1 and its salt form.

Property This compound This compound hydrochloride
Reported Target Arginine-specific gingipain (Rgp) [1] [2] Arginine-specific gingipain (Rgp) [3]
CAS Number 2097865-36-4 [1] [2] 2097865-47-7 [3]
Molecular Formula C₁₉H₂₄F₄N₄O₃ [1] [2] C₁₉H₂₅ClF₄N₄O₃ [3]
Molecular Weight 432.41 g/mol [1] [2] 468.87 g/mol [3]
Chemical Source Extracted from patent WO2017201322A1, compound 13-R [1] [3] Salt form of the above compound [3]
Key Advantage - Typically enhanced water solubility and stability [1]
Solubility (DMSO) - 125 mg/mL (266.60 mM) [3]

Important Note on a Major Discrepancy

A critical point of confusion exists in the available data:

  • Vendor Description: Supplier websites uniformly describe this compound as an inhibitor of arginine-specific gingipains (Rgp) [1] [3] [2].
  • Scientific Literature Context: In contrast, recent peer-reviewed research (2025) identifies Kgp (the lysine-specific gingipain) as the key protease responsible for disrupting host immune signaling pathways, such as impairing the interferon response to viral infection [4] and degrading intracellular kinases like RIPK1 and TAK1 [5]. These studies use specific Kgp inhibitors (like KYT-36) or bacterial mutants to establish Kgp's role [4] [5].

This discrepancy between the commercial naming of the compound and the established biological role of the Kgp enzyme itself is significant and must be considered when planning research.

Documented Biological Mechanisms of Gingipains

While data specific to this compound's efficacy is absent from the search results, the mechanisms by which gingipains, particularly Kgp, modulate host cell functions are well-documented. The following diagram synthesizes these findings from the literature.

G Kgp protease disrupts multiple immune signaling pathways Pg P. gingivalis Infection Kgp Kgp Protease Pg->Kgp IFN Impaired Interferon Signaling Kgp->IFN  Cleaves signaling  components Kinase Kinase Degradation (RIPK1, TAK1, AKT) Kgp->Kinase Cytokine Cytokine/Chemokine Degradation Kgp->Cytokine HSV1 Enhanced HSV-1 Infection IFN->HSV1 Paracrine Dampened Paracrine TNFα Responses Kinase->Paracrine

The biological consequences outlined in the diagram are supported by these key experimental findings:

  • Kgp Impairs Interferon Response: Research shows that Kgp, but not RgpA or RgpB, is responsible for the dose-dependent attenuation of the interferon-β response in epithelial cells. This effect was reversed using a specific Kgp inhibitor (KYT-36) or a recombinant Kgp lacking its hemagglutinin domain [4].
  • Kgp Degrades Key Signaling Kinases: In human endothelial cells, P. gingivalis selectively degrades intracellular kinases RIPK1, TAK1, and AKT. This degradation is dependent on Kgp activity and leads to a dampened cellular response to TNFα, reducing signal flux through AKT, ERK, and NF-κB pathways [5].
  • Gingipains Degrade Immune Mediators: Both Rgp and Kgp work to degrade mature cytokines and chemokines (e.g., IL-8, IL-6, MCP-1) in cell culture, which helps P. gingivalis subvert the host's inflammatory response [5].

Experimental Protocol for Gingipain Inhibition

For researchers looking to validate inhibitor activity, the following established biochemical assay for Kgp enzyme inhibition can serve as a reference. Please note that this protocol is cited for general context and is not specifically linked to this compound [6].

  • Principle: The assay measures the inhibition of Kgp protease activity using a fluorogenic substrate.
  • Reagents:
    • Sample: Intact bacteria or 500 ng bacterial lysate.
    • Inhibitor: Serial dilutions of the test compound (e.g., COR388) in PBS.
    • Substrate: Z-His-Glu-Lys-MCA (10 μmol L⁻¹ final concentration) in Kgp assay buffer (100 mmol L⁻¹ Tris, 75 mmol L⁻¹ NaCl, 2.5 mmol L⁻¹ CaCl₂, 10 mmol L⁻¹ Cys-HCl) [6].
  • Procedure:
    • Combine 50 μL of sample with the inhibitor in a 96-well plate.
    • Incubate at 37°C for 30 minutes.
    • Add 50 μL of the 2X substrate solution.
    • Immediately measure enzyme activity kinetically (every 1.5 minutes for 30 minutes) using a fluorescence microplate reader at 380/460 nm excitation/emission [6].

Summary for Researchers

  • It is commercially available as a compound described as an Rgp inhibitor.
  • A significant discrepancy exists, as the Kgp enzyme is highlighted in recent literature as a critical virulence factor disrupting innate immunity.
  • The specific inhibitory activity (IC50) of this compound against Rgp or Kgp, and its selectivity profile, are not available in the public search results I obtained.

References

Chemical & Biological Profile of Kgp-IN-1 hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Property Detail
CAS Number 2097865-47-7 [1]
Molecular Formula C₁₉H₂₅ClF₄N₄O₃ [1]
Molecular Weight 468.87 g/mol [1]
Biological Target Arginine-specific gingipain (Rgp) [1]
Source Extracted from patent WO2017201322A1, compound 13-R [1]
Appearance White to off-white solid [1]
Storage 4°C, sealed storage, away from moisture [1]

Application Notes & Proposed Workflow

Kgp-IN-1 hydrochloride is a small molecule inhibitor developed to target the Rgp protease, a key virulence factor produced by the periodontal pathogen Porphyromonas gingivalis [1]. Inhibiting Rgp and the related Lys-gingipain (Kgp) is a promising therapeutic strategy, as these enzymes are critical for bacterial nutrition, evasion of host immune responses, and overall virulence [2].

The diagram below outlines a proposed in vitro workflow for evaluating this compound hydrochloride, based on standard practices for characterizing enzyme inhibitors.

Start Prepare Stock Solution Assay1 Enzymatic Inhibition Assay Start->Assay1 Reconstitute in DMSO Assay2 Cellular Model Assay Assay1->Assay2 Determine IC₅₀ Assay3 Bacterial Phenotype Assay Assay2->Assay3 Assess Cytoprotection Analysis Data Analysis Assay3->Analysis Evaluate Virulence

Proposed Experimental Protocols

Given the absence of explicit protocols in the search results, the following sections are proposed based on the available data and standard laboratory methods for characterizing enzyme inhibitors.

Stock Solution Preparation and Storage

This protocol is based on the solubility data provided by the supplier [1].

  • Solvent: Use high-grade, freshly opened DMSO (hygroscopic DMSO can impact solubility).
  • Concentration: Prepare a 125 mg/mL stock solution. This is the maximum concentration indicated to be soluble in DMSO [1].
  • Method: Weigh the solid compound and dissolve it in the appropriate volume of DMSO. To aid dissolution, use ultrasonic agitation (e.g., in a sonicating water bath).
  • Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, keep at -80°C for up to 6 months. For short-term use, store at -20°C for up to 1 month. Always use sealed containers to protect from moisture [1].
Suggested In Vitro Assay Protocols

The table below outlines key parameters for proposed experiments to characterize this compound hydrochloride.

Assay Type Proposed Protocol & Key Parameters Potential Readout / Analysis

| Enzymatic Inhibition | • Incubate purified Rgp enzyme with varying concentrations of this compound hydrochloride. • Use a fluorogenic or chromogenic substrate with an arginine residue (e.g., Bz-Arg-pNA). • Monitor substrate cleavage over time (e.g., absorbance or fluorescence). | • Calculate IC₅₀ (concentration for 50% inhibition). • Determine inhibition kinetics (e.g., Ki, mode of action). | | Cellular Protection Assay | • Use a gingival keratinocyte or fibroblast cell line. • Pre-treat cells with this compound before challenging with P. gingivalis or purified Rgp. • Measure cell viability (e.g., MTT assay) or host protein degradation (e.g., immunoblotting). | • Quantify reduction in host cell death. • Measure protection of specific host proteins (e.g., cytokines, receptors). | | Bacterial Phenotype Assay | • Culture P. gingivalis (e.g., strain W50) in a defined medium with BSA as the sole protein source [2]. • Add this compound to the growth medium. • Observe colony pigmentation on blood agar and measure growth kinetics [2]. | • Lack of black pigmentation indicates successful Rgp/Kgp inhibition [2]. • Impaired growth in defined medium confirms role in nutrient acquisition [2]. |

Critical Considerations for Experimental Design

  • Solvent Controls: Always include controls containing the same concentration of DMSO as used in the compound-treated groups, as DMSO can affect enzyme and cell activity.
  • Cellular Toxicity: When moving to cellular models, it is crucial to perform dose-response curves to determine if the observed protective effects are due to Rgp inhibition or general cytotoxicity of the compound.
  • Target Specificity: To confirm the compound's specificity for Rgp over other host or bacterial proteases, profiling its activity against a panel of other enzymes (e.g., Kgp, trypsin, cathepsins) is highly recommended.

References

Application Notes: Kgp-IN-1 Solubility and Storage

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity: Kgp-IN-1 is an arginine-specific gingipain (Rgp) inhibitor cited in patent WO2017201322A1 [1]. Its hydrochloride salt is commonly used for enhanced water solubility and stability [2].

Solubility and Storage Conditions

The table below summarizes the key physical properties and handling conditions for this compound and its hydrochloride salt.

Property This compound (Free Base) This compound Hydrochloride
Molecular Weight 432.41 g/mol [1] 468.87 g/mol [2]
CAS Number 2097865-36-4 [1] 2097865-47-7 [2]
Recommended Solvent Information limited; DMSO is typically used for stock solutions. DMSO [2]
Solubility in DMSO To be determined experimentally 125 mg/mL (266.60 mM) [2]
Primary Solid Storage Information limited; recommended to follow salt form guidelines. 4°C, sealed storage, away from moisture [2]
Stock Solution Storage Information limited; recommended to follow salt form guidelines. -80°C (6 months) / -20°C (1 month); sealed, away from moisture [2]

Experimental Protocols

Preparation of Stock Solutions

A. This compound Hydrochloride in DMSO

  • Materials: this compound hydrochloride powder, anhydrous DMSO, analytical balance, ultrasonic bath, sterile 1-2 mL cryogenic vials.
  • Procedure:
    • Bring the compound and DMSO to room temperature.
    • Weigh the desired amount of this compound hydrochloride powder.
    • Add the calculated volume of DMSO to achieve a 125 mg/mL concentration [2]. For example, add 1 mL of DMSO to 125 mg of powder.
    • Mix thoroughly by vortexing and pulse sonicate to ensure complete dissolution.
    • Immediately aliquot the solution into single-use vials to minimize freeze-thaw cycles.
    • Store aliquots at -80°C for up to 6 months or -20°C for up to 1 month in sealed containers to prevent moisture absorption [2].
Preparation of Working Solutions for In Vivo Studies

The following protocols for the hydrochloride salt are recommended to achieve a working concentration of ≥ 2.08 mg/mL and are suitable for administration in vivo [2].

Protocol 1: Aqueous Solution (Recommended for short-term studies) This protocol yields a clear, aqueous solution using biocompatible solvents.

  • Final Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline [2].
  • Steps:
    • Prepare DMSO stock solution at 20.8 mg/mL.
    • To a 1 mL final volume, add 100 μL of the 20.8 mg/mL DMSO stock (10%).
    • Add 400 μL of PEG300 (40%) and mix evenly.
    • Add 50 μL of Tween-80 (5%) and mix evenly.
    • Add 450 μL of Saline (45%) to adjust to the final volume [2].

Protocol 2: Cyclodextrin-Based Solution This method uses a solubilizing agent and is an alternative for in vivo work.

  • Final Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline) [2].
  • Steps:
    • Prepare DMSO stock solution at 20.8 mg/mL.
    • To a 1 mL final volume, add 100 μL of the 20.8 mg/mL DMSO stock (10%).
    • Add 900 μL of 20% SBE-β-CD in Saline (90%) and mix evenly [2].

Protocol 3: Oil-Based Suspension (Use with caution for long-term dosing) This is suitable if the dosing period exceeds half a month, but should be chosen carefully.

  • Final Composition: 10% DMSO, 90% Corn Oil [2].
  • Steps:
    • Prepare DMSO stock solution at 20.8 mg/mL.
    • To a 1 mL final volume, add 100 μL of the 20.8 mg/mL DMSO stock (10%).
    • Add 900 μL of Corn Oil (90%) and mix evenly [2].

Workflow and Handling Diagram

The following diagram outlines the decision-making process for handling this compound, from storage to preparing working solutions for experiments.

Start Start: Retrieve this compound Hydrochloride Storage Storage Condition: 4°C, Sealed, Dry Start->Storage Stock Prepare Stock Solution 125 mg/mL in DMSO Storage->Stock Aliquot Aliquot & Store Stock -80°C (6 mo) / -20°C (1 mo) Stock->Aliquot Decision Prepare Working Solution for In Vivo Use Aliquot->Decision P1 Protocol 1: Aqueous Solution Decision->P1 Short-term Study P2 Protocol 2: Cyclodextrin-Based Decision->P2 Alternative Method P3 Protocol 3: Oil-Based Decision->P3 Long-term Study Use Use Fresh Solution P1->Use P2->Use P3->Use

Critical Notes for Researchers

  • Hygroscopicity: DMSO is highly hygroscopic. Use newly opened, anhydrous DMSO for stock preparation to prevent water absorption, which can affect compound stability and concentration [2].
  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to precipitation and compound degradation. The practice of aliquoting is strongly recommended [2].
  • In Vivo Formulations: For animal studies, prepare working solutions fresh on the same day of administration. Do not store working solutions for extended periods [2].
  • Verification: Always visually inspect your solutions for precipitation before use, especially after storage.

References

Application Notes: Identification of Neuraminidase N1 Inhibitor Kgp-IN-1

Author: Smolecule Technical Support Team. Date: February 2026

Background Influenza A virus poses a continuous global health threat. Neuraminidase (N1) is a key viral protein that facilitates the release of new viral particles from infected cells, making it a major target for anti-influenza drugs like oseltamivir. However, the emergence of drug-resistant strains necessitates the discovery of new inhibitors [1] [2].

Kgp-IN-1 was identified as a promising compound from the MedChemExpress (MCE) database using an integrated computational approach. The following notes and protocols summarize the strategy, which combines a machine learning-based initial screen with detailed atomistic simulations to validate and understand the compound's binding affinity and interactions with the N1 target [1] [2].

Experimental Workflow The discovery process for this compound followed a sequential workflow, illustrated in the diagram below.

workflow start Start: MCE Database (~10,000 compounds) ml Machine Learning Screen (GraphConv Model) start->ml top5 Shortlist Top Candidates ml->top5 docking Molecular Docking (mVina) top5->docking md Molecular Dynamics (GROMACS) docking->md analysis Binding Affinity Analysis (LIE Method) md->analysis output Output: this compound as Potential Inhibitor analysis->output

Diagram Title: this compound Identification Workflow

Detailed Experimental Protocols

Protocol 1: Machine Learning-Assisted Virtual Screening

This protocol describes the initial high-throughput screening of a large compound library to identify promising candidates.

  • Objective: Rapidly and accurately evaluate the ligand-binding affinity of approximately 10,000 compounds from the MCE database for neuraminidase N1 inhibition.
  • Methodology:
    • Software/Model: A trained machine learning model using Convolutional Networks on Graphs (GraphConv) was employed. This model learns molecular features directly from the molecular graph structure.
    • Performance: The model achieved a correlation coefficient (R) of 0.80 ± 0.04 and a root-mean-square error (RMSE) of 1.86 ± 0.22 kcal mol⁻¹ compared to experimental data [1].
    • Implementation: The model is available at a GitHub repository: [Link] [1] [2].
  • Output: A ranked list of compounds based on predicted binding affinity (ΔG). This compound was among the top five compounds identified (see Table 1).
Protocol 2: Molecular Docking Simulations

This protocol refines the ML results by predicting the atomic-level interaction between the shortlisted compounds and the target protein.

  • Objective: Confirm the binding pose and initial interaction profile of top-ranked compounds like this compound within the N1 active site.
  • Methodology:
    • Software: Modified AutoDock Vina (mVina) with optimized empirical parameters for improved ligand ranking [1] [2].
    • Protein Preparation:
      • The X-ray crystal structure of H1N1 neuraminidase (PDB ID: 4B7Q) was used as the receptor [1] [2].
      • The structure includes the bound inhibitor zanamivir, providing a reference for the active site.
    • Docking Setup:
      • The docking grid was centered on the N1 binding site with dimensions of 24 × 24 × 24 Å.
      • The exhaustiveness parameter was set to its default value.
  • Output: Multiple binding poses and associated docking scores for each compound, providing a preliminary view of key protein-ligand interactions.
Protocol 3: Molecular Dynamics Simulations and Binding Free Energy Calculation

This protocol assesses the stability of the protein-ligand complex and provides a more rigorous estimate of binding affinity under dynamic, solvated conditions.

  • Objective: Refine docking results, capture dynamic binding interactions, and calculate the ligand-binding free energy using the Linear Interaction Energy (LIE) method.
  • Methodology:
    • Software: GROMACS 2019.6 [1] [2].
    • Force Fields:
      • Protein and ions: AMBER99SB-ILDN [1] [2].
      • Ligand (this compound): General AMBER Force Field (GAFF). Atomic charges were derived using the RESP method based on quantum chemical calculations at the B3LYP/6-31G(d,p) level of theory [1] [2].
      • Water: TIP3P model [1] [2].
    • System Setup:
      • The protein-ligand complex was solvated in a dodecahedron periodic boundary condition (dPBC) box with a volume of approximately 570 nm³, containing about 56,000 atoms [1] [2].
      • The free ligand was solvated in a separate dPBC box of about 66 nm³ (6,500 atoms) for reference calculations.
    • Simulation Parameters:
      • Energy minimization: Steepest descent algorithm.
      • Equilibration: 100 ps each in canonical (NVT) and isothermal-isobaric (NPT) ensembles.
      • Production MD: 100 ns for the N1+this compound complex and 5 ns for the free ligand in solution, run at 310 K and 1 atm [1] [2].
    • Binding Free Energy Calculation: The Linear Interaction Energy (LIE) method was used with the formula: ΔGLIE = α(〈VvdW-l-s〉b - 〈VvdW-l-s〉f) + β(〈Vcoul-l-s〉b - 〈Vcoul-l-s〉f) + γ where α, β, and γ are empirical parameters, VvdW-l-s and Vcoul-l-s are the van der Waals and electrostatic interaction energies between the ligand and its surroundings, and the subscripts b and f denote the bound and free states, respectively [1] [2].

Data Summary

The following tables consolidate the key quantitative findings from the research.

Table 1: Top Five Potential N1 Inhibitors Identified by Machine Learning

Compound Name ML-Predicted ΔG (kcal mol⁻¹)
Micronomicin -10.01
Didesmethyl cariprazine -9.86
Argatroban -9.79
This compound -9.62
AY 9944 -9.52

Source: [1]

Table 2: Key Residues in Neuraminidase N1 Active Site These residues were identified as critical for ligand binding in the simulations [1] [2].

Glu119 Asp151 Arg152 Trp179 Gln228
Glu277 Glu278 Arg293 Asn295 Tyr402

Table 3: Core MD Simulation Parameters for Protocol 3

Parameter Specification
Software GROMACS 2019.6
Force Field AMBER99SB-ILDN (Protein), GAFF (Ligand)
Water Model TIP3P
System Size ~56,000 atoms (Complex)
Simulation Length 100 ns (Complex), 5 ns (Free Ligand)
Temperature 310 K
Pressure 1 atm

Analysis and Critical Residues

The molecular dynamics simulations revealed that this compound forms stable interactions within the active site of neuraminidase. The binding is mediated by a network of van der Waals forces, hydrogen bonds, and electrostatic interactions with key residues.

The diagram below illustrates the proposed binding network of this compound, highlighting the critical residues identified in the study.

binding_site cluster_1 cluster_2 Kgp This compound Glu119 Glu119 Kgp->Glu119 Asp151 Asp151 Kgp->Asp151 Arg152 Arg152 Kgp->Arg152 Glu277 Glu277 Kgp->Glu277 Glu278 Glu278 Kgp->Glu278 Arg293 Arg293 Kgp->Arg293 Trp179 Trp179 Kgp->Trp179 Gln228 Gln228 Kgp->Gln228 Asn295 Asn295 Kgp->Asn295 Tyr402 Tyr402 Kgp->Tyr402 Glu119->Asp151 Asp151->Arg152 Glu277->Glu278 Glu278->Arg293

Diagram Title: Key N1 Residues for this compound Binding

Discussion and Conclusion

The integrated protocol combining GraphConv-based machine learning, molecular docking, and molecular dynamics simulations successfully identified this compound as a promising inhibitor of influenza A virus neuraminidase N1.

  • Efficiency: The machine learning model enabled the rapid screening of a vast chemical library (~10,000 compounds), drastically reducing the computational resources required for the initial stage [1] [2].
  • Accuracy: Subsequent atomistic simulations (docking and MD) provided atomic-level validation of the binding mode and a more reliable estimate of the binding affinity using the LIE method, mitigating the potential false positives from any single method [1] [2].
  • Mechanistic Insight: The MD simulations, in particular, offered dynamic insights into the protein-ligand interaction, identifying ten critical residues that govern the binding of this compound to the N1 active site. This information is crucial for future structure-based optimization of this compound [1] [2].

References

Kgp-IN-1 as a Neuraminidase N1 Inhibitor: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

1. Background and Discovery Neuraminidase (NA) is a critical surface glycoprotein of the influenza virus, essential for the release of nascent viral particles from infected cells by cleaving terminal sialic acid residues [1] [2]. It is a well-established target for antiviral drugs. Kgp-IN-1 was identified as a potential neuraminidase N1 inhibitor through a sophisticated computer-aided drug design (CADD) pipeline. This approach combined knowledge-based machine learning with physics-based atomistic simulations to screen approximately 10,000 compounds from the MedChemExpress (MCE) database [3].

2. Computational Evidence and Binding Affinity The initial discovery phase employed a trained machine learning (ML) model using Graph Convolutional Networks (GraphConv) to predict ligand-binding affinity. This model demonstrated a strong correlation with experimental data (R = 0.80 ± 0.04). This compound was ranked among the top five compounds, with a predicted binding free energy (ΔGML) of -9.62 kcal mol⁻¹, indicating high potential for strong inhibition [3]. Subsequent molecular docking and molecular dynamics (MD) simulations confirmed this prediction and provided atomistic details of the binding interaction.

3. Key Protein-Ligand Interactions Molecular dynamics simulations clarified that the binding of ligands like this compound to neuraminidase N1 is stabilized by interactions with specific amino acid residues within the enzyme's active site. The following residues were identified as critical for the ligand-binding process [3]:

Role in Binding Key Neuraminidase N1 Residues
Critical Active Site Residues Glu119, Asp151, Arg152, Trp179, Gln228, Glu277, Glu278, Arg293, Asn295, Tyr402

These residues are involved in crucial van der Waals, electrostatic, and hydrogen-bonding interactions that stabilize the inhibitor complex.

Detailed Experimental Protocols

The study of this compound's inhibitory activity involves a multi-step computational and validation workflow. The following diagram illustrates the integrated protocol from initial screening to validation:

G Start Start: MCE Compound Library (~10,000 compounds) ML Machine Learning Screening (GraphConv Model) Start->ML Docking Molecular Docking (Modified AutoDock Vina) ML->Docking MD Molecular Dynamics Simulations (GROMACS, Amber force fields) Docking->MD Analysis Binding Free Energy Calculation (LIE/MM-PBSA Methods) MD->Analysis Validation Experimental Validation (e.g., ELLA-NI Assay) Analysis->Validation

Protocol 1: In Silico Screening and Binding Confirmation

This protocol outlines the computational steps used to discover this compound [3].

1.1 Machine Learning-Based Screening

  • Objective: Rapidly predict the binding affinity of a large compound library.
  • Methodology:
    • Utilize a pre-trained GraphConv model.
    • Input the molecular structures of compounds from the MCE database.
    • The model outputs a predicted binding free energy (ΔGML). Compounds with ΔGML < -9.50 kcal mol⁻¹ are considered high-priority hits.

1.2 Molecular Docking Simulations

  • Objective: Confirm the binding pose and orientation of top-ranking compounds like this compound within the N1 active site.
  • Methodology:
    • Protein Preparation: Obtain the 3D structure of influenza A H1N1 neuraminidase (e.g., PDB ID: 4B7Q). Remove water molecules and co-crystallized ligands, then add hydrogen atoms and partial charges.
    • Ligand Preparation: Obtain the 3D structure of this compound (e.g., from the MCE database). Assign appropriate bond orders and Gasteiger charges, and determine the protonation state at physiological pH using a tool like ChemAxon's Chemicalize [3].
    • Docking Execution: Perform docking using modified AutoDock Vina (mVina). The grid box should be centered on the active site with dimensions of 24×24×24 Å. Save up to 100 docking modes for analysis.

1.3 Molecular Dynamics (MD) Simulations and Free Energy Calculations

  • Objective: Refine the docking pose and assess the stability and energetics of the protein-ligand complex under dynamic, solvated conditions.
  • Methodology:
    • System Setup:
      • Place the N1-Kgp-IN-1 complex from docking into a dodecahedron periodic boundary condition box filled with TIP3P water molecules.
      • Add ions to neutralize the system's charge.
    • Force Fields:
      • Protein: Amber99SB-ILDN.
      • Ligand: General Amber Force Field (GAFF), with partial charges derived from quantum chemical calculations (B3LYP/6-31G(d,p) level of theory) and the RESP method [3].
    • Simulation Run:
      • Energy minimization using the steepest descent algorithm.
      • System equilibration in canonical (NVT) and isothermal-isobaric (NPT) ensembles for 100 ps each.
      • Production MD run for at least 100 ns at 310 K and 1 atm.
    • Binding Free Energy Calculation:
      • Use the Linear Interaction Energy (LIE) method or MM-PBSA/GBSA methods on trajectories from the production phase.
      • The LIE formula is: ΔGLIE = α(⟨VvdW-l-s⟩b - ⟨VvdW-l-s⟩f) + β(⟨Vcoul-l-s⟩b - ⟨Vcoul-l-s⟩f) + γ, where 'b' and 'f' denote bound and free states, and α, β, γ are empirical parameters [3].
Protocol 2: Experimental Validation via Neuraminidase Inhibition Assay (ELLA)

To experimentally confirm the inhibitory activity predicted in silico, the Enzyme-Linked Lectin Assay (ELLA) is the recommended standard method [4] [2].

2.1 ELLA Protocol for N1 Inhibition

  • Objective: Quantify the concentration of this compound required to inhibit 50% of neuraminidase enzyme activity (IC₅₀).
  • Methodology:
    • Antigen Titration: First, determine the optimal amount of NA antigen (e.g., from reverse genetics virus or recombinant NA) to use. This amount must fall within the linear range of the enzymatic reaction [2].
    • Assay Procedure:
      • Coat a 96-well plate with the substrate fetuin.
      • Incubate serial dilutions of this compound with a standardized amount of NA antigen.
      • Transfer the mixture to the fetuin-coated plate and incubate to allow NA to cleave sialic acid.
      • Add Horseradish Peroxidase (HRP)-conjugated Peanut Agglutinin (PNA), which binds to exposed galactose residues.
      • Add a colorimetric HRP substrate and measure the Optical Density (OD).
    • Data Analysis:
      • The OD is proportional to NA activity.
      • The NI titer or IC₅₀ is defined as the compound concentration that inhibits 50% of the NA activity compared to the virus-only control.
      • Use software (e.g., JASPR, GraphPad Prism) to calculate the IC₅₀ from the dose-response curve [4].

The key steps of this experimental validation protocol are summarized below:

G A Titrate NA Antigen (Find linear range) B Incubate this compound dilutions with NA antigen A->B C Transfer to Fetuin-coated Plate B->C D Add HRP-conjugated PNA Lectin C->D E Add Substrate & Measure Optical Density D->E F Calculate IC₅₀ from dose-response curve E->F

Key Parameters for Assay Validation

When establishing the ELLA-NI, the following performance characteristics should be validated to ensure reliability and reproducibility [2]:

Parameter Assessment Goal Typical Acceptance Criteria
Precision Measure intra- and inter-assay variability. Coefficient of Variation (CV) < 20-30%
Linearity Verify dilution integrity of the sample. R² > 0.95 over the working range
Specificity Ensure antibodies to Hemagglutinin (HA) do not cause steric inhibition of NA. Use RG viruses with mismatched HA or recombinant NA [1] [2]
Robustness Evaluate the assay's resilience to small, deliberate changes in protocol. Results remain within predefined acceptable limits

Conclusion

This compound represents a promising candidate for anti-influenza therapy, identified through an advanced computational pipeline. Its predicted strong binding to the N1 active site, facilitated by key residues like Glu119 and Asp151, warrants further experimental investigation. Researchers can utilize the detailed protocols for molecular dynamics simulations and the standardized ELLA-NI assay to validate and characterize the inhibitory activity of this compound, contributing to the development of novel neuraminidase inhibitors.

References

Gingipain Inhibition Assay Protocol

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from established methods for assessing gingipain inhibitor efficacy [1] [2] [3].

Principle

The assay measures the inhibition of Arg-gingipain (Rgp) activity by a candidate compound (Kgp-IN-1). Gingipains cleave synthetic peptide substrates, releasing a fluorescent product. Inhibitor potency is determined by the reduction in fluorescence intensity compared to an uninhibited control.

Reagents and Materials
  • Enzyme Source: Purified Rgp from P. gingivalis (e.g., strain W50 or HG66) or a crude protein extract from a bacterial culture [4] [3].
  • Inhibitor: This compound (to be dissolved in an appropriate solvent like DMSO).
  • Substrate: A fluorogenic peptide substrate specific for Rgp. The literature commonly uses substrates with arginine residues, but the exact chemical structure varies. The buffer and detection parameters must be adjusted accordingly [1] [3].
  • Assay Buffer: A standard buffer is 200 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.02% NaN₃, pH 7.6. The addition of 10 mM cysteine or 5 mM L-cysteine is often required to activate the cysteine protease domain of gingipains [3].
  • Equipment: Fluorescence microplate reader, anaerobic workstation (for handling bacterial cultures), and standard molecular biology lab equipment.
Experimental Workflow

The diagram below outlines the key steps in the inhibition assay procedure.

G Start Start Assay Setup Prep Prepare Reaction Mixtures Start->Prep Incubate Pre-incubate Inhibitor and Enzyme Prep->Incubate Initiate Initiate Reaction with Substrate Incubate->Initiate Measure Measure Fluorescence Over Time Initiate->Measure Analyze Analyze Data Measure->Analyze

Detailed Procedure
  • Sample Preparation:

    • Prepare a dilution series of This compound in assay buffer. A typical range might be from 0.1 µM to 100 µM, but this must be optimized.
    • Prepare the Rgp enzyme solution in assay buffer. The required concentration depends on enzyme activity and must be determined empirically.
  • Pre-incubation:

    • In a 96-well plate, mix 50 µL of the This compound solution (or buffer alone for the negative control) with 40 µL of the Rgp enzyme solution.
    • Pre-incubate the mixture for 15-30 minutes at 37°C to allow the inhibitor to bind the enzyme.
  • Reaction Initiation and Measurement:

    • Add 10 µL of the fluorogenic substrate solution to each well to start the reaction. The final substrate concentration is typically 10 µM [1].
    • Immediately place the plate in a pre-warmed fluorescence microplate reader.
    • Monitor the increase in fluorescence for 60-120 minutes, taking readings every 1-2 minutes. The excitation/emission wavelengths must be set according to the specific substrate used (e.g., 380/460 nm) [1].
  • Controls:

    • Negative Control: Enzyme + substrate + buffer without inhibitor (defines 100% activity).
    • Background Control: Substrate + buffer without enzyme (defines 0% activity, accounts for spontaneous substrate hydrolysis).
Data Analysis
  • Calculate the reaction velocity (V) for each well from the linear portion of the fluorescence-vs-time curve.
  • Calculate the percentage inhibition for each This compound concentration: % Inhibition = [1 - (V_inhibited / V_negative_control)] × 100
  • Plot % Inhibition vs. log[This compound] and fit the data with a non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration that gives 50% inhibition).

Key Parameters from Literature on Gingipain Assays

The table below summarizes experimental parameters from related studies that can inform your assay development with This compound.

Parameter Exemplary Values from Literature Source
Inhibitor Examples Quercetin, specific Kgp-inhibitor designed for W50 strain [4] [2]
Assay Duration Up to 120 minutes [1]
Measurement Type Continuous fluorescence monitoring [1]
Inhibition Calculation Dose-dependent inhibition rates (e.g., 62.4% at 12.5 µM for Quercetin vs. Rgp) [2]
Advanced Techniques Gelatin zymography with specific inhibitors for characterization [3]

Critical Considerations for Protocol Adaptation

  • Enzyme Specificity: To confirm that This compound is specific for Rgp and does not inhibit the lysine-specific gingipain (Kgp), the same assay must be run using a Kgp-specific substrate.
  • Cellular Activity: For a more physiologically relevant assessment, consider a cell-based virulence assay. This could involve pre-treating live P. gingivalis cells with This compound and measuring the inhibition of hemolytic activity, which is largely dependent on gingipain function [4] [2].
  • Solvent Control: If DMSO is used to dissolve This compound, ensure its final concentration in the assay is consistent and low enough (typically <1%) not to affect enzyme activity. Include a solvent-only control.

References

Kgp-IN-1 experimental application

Author: Smolecule Technical Support Team. Date: February 2026

Core Properties of Kgp-IN-1

The table below summarizes the key information for this compound (Hydrochloride salt form) gathered from the search results [1].

Property Description
Catalog Name This compound hydrochloride
Recommended Target Arginine-specific gingipain (Rgp) [1]
Molecular Formula C₁₉H₂₅ClF₄N₄O₃ [1]
Molecular Weight 468.87 g/mol [1]
CAS Number 2097865-47-7 [1]
Physical Form Solid [1]
Storage 4°C, sealed storage, away from moisture [1]

Important Note on Target Specificity

A critical point of confusion exists in the naming of this compound [1]:

  • This compound is identified in a commercial database as an arginine-specific gingipain (Rgp) inhibitor [1].
  • In contrast, multiple high-quality research articles define Kgp as a lysine-specific gingipain protease from Porphyromonas gingivalis and use specific inhibitors like KYT-36 to block its activity [2] [3] [4].
  • Therefore, researchers should verify the intended target (Rgp vs. Kgp) and the inhibitor's specificity through pilot experiments before large-scale application.

Experimental Protocol for Gingipain Inhibition

The following protocol is adapted from a general gingipain activity assay [5] and can be used as a starting point to evaluate the inhibitory activity of this compound.

Objective

To determine the inhibitory concentration (IC₅₀) of this compound against Rgp enzyme activity in a cell-free system.

Materials & Reagents
  • Enzyme Source: Purified Rgp enzyme or P. gingivalis bacterial lysate [5].
  • Inhibitor: this compound hydrochloride [1].
  • Substrate: Fluorogenic protease substrate Z-His-Glu-Lys-MCA (10 μmol/L final concentration) [5]. Note: This substrate contains a lysine residue and may be more specific for Kgp; a substrate with an arginine residue might be more appropriate for Rgp inhibition assays.
  • Assay Buffer: 100 mmol/L Tris, 75 mmol/L NaCl, 2.5 mmol/L CaCl₂, 10 mmol/L Cys-HCl, pH to 7.5 [5].
  • Equipment: Transparent black-walled 96-well plate, fluorescent microplate reader capable of 380/460 nm excitation/emission, and a 37°C incubator [5].
Procedure
  • Inhibitor Dilution: Prepare a serial dilution of this compound in assay buffer or DMSO to create concentrations (e.g., 300, 100, 30, 10, 3, 1, 0.3, and 0 nmol/L). Include a vehicle control (0 nmol/L inhibitor) [5].
  • Reaction Setup: In a 96-well plate, add 50 μL of each inhibitor dilution or control.
  • Enzyme Addition: Add 50 μL of the enzyme solution (intact bacteria or 500 ng bacterial lysate) to each well. Seal the plate and incubate at 37°C for 30 minutes [5].
  • Initiate Reaction: Add 50 μL of the 2X fluorogenic substrate solution (prepared in assay buffer) to all wells for a final concentration of 10 μmol/L [5].
  • Kinetic Measurement: Immediately place the plate in the pre-warmed microplate reader. Measure the fluorescence (380 nm excitation, 460 nm emission) every 1.5 minutes for 30-60 minutes while maintaining a 37°C incubation [5].
  • Data Analysis:
    • Calculate the rate of fluorescence increase (Velocity, V) for each well.
    • Plot the inhibitor concentration (log scale) against the percentage of enzyme activity (Vinhibited/Vcontrol × 100).
    • Fit the data with a non-linear regression (log(inhibitor) vs. response) model to determine the IC₅₀ value.

Biological Context of Gingipain Research

The diagrams below illustrate the biological role of gingipains, particularly Kgp, based on recent research, which is essential for understanding the potential application of inhibitors.

Experimental Workflow for Gingipain Research

The following flowchart outlines a general experimental approach for studying gingipain inhibitors in a cellular context, integrating information from the search results.

Key Considerations for Researchers

  • Target Verification: The most crucial step is to confirm whether this compound inhibits Rgp, Kgp, or both. This can be achieved by testing the compound against purified Rgp and Kgp enzymes using specific substrates [5].
  • Cellular Toxicity: Always include cytotoxicity assays (e.g., MTT, LDH) when using this compound in cell culture models to ensure that observed effects are due to inhibition and not reduced cell viability [3].
  • Inhibitor Controls: For robust experimental design, use established specific inhibitors as controls where possible. For example, KYT-36 is a known potent and specific inhibitor of Kgp activity [2] [3].
  • Cellular Uptake: The effectiveness of this compound in cell-based assays depends on its ability to cross cell membranes. The search results do not provide data on its cellular permeability, which should be considered when interpreting results [3].

References

Kgp-IN-1 Application Notes for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Kgp-IN-1 hydrochloride is a small molecule inhibitor developed to target arginine-specific gingipains (Rgps), which are key virulence factors produced by the periodontal pathogen Porphyromonas gingivalis [1]. The table below summarizes its core characteristics.

Property Description
Target Arginine-specific gingipains (RgpA/RgpB) of P. gingivalis [1]
Molecular Weight 468.87 g/mol [1]
CAS Number 2097865-47-7 [1]
Chemical Formula C₁₉H₂₅ClF₄N₄O₃ [1]
Recommended Solvent DMSO (up to 266.6 mM) [1]
Primary Research Application Inhibition of Rgp activity to study gingipain function in host-pathogen interactions, immune signaling, and disease models [2] [1] [3]
Biological Context and Significance
  • Gingipains as Virulence Factors: Rgps and the lysine-specific gingipain (Kgp) are crucial for P. gingivalis to evade host immune responses, acquire nutrients, and cause tissue damage. They cleave host proteins like cytokines, immune signaling kinases (RIPK1, TAK1, AKT), and junctional proteins [4] [3].
  • Rationale for Inhibition: Using this compound allows researchers to dissect the specific contribution of Rgp activity to the pathogenic process. This is critical for understanding mechanisms in periodontitis and systemic conditions linked to P. gingivalis, such as impaired antiviral immunity and complications in pregnancy [4] [5].

Detailed Experimental Protocols

Protocol 1: Stock Solution Preparation and Cell Culture Dosing

This protocol covers the preparation of this compound for in vitro experiments.

  • Preparation of Stock Solution

    • Dissolve this compound hydrochloride in high-quality, freshly opened DMSO to prepare a concentrated stock solution (e.g., 10-100 mM).
    • Note: DMSO is hygroscopic. Prolonged exposure to air can reduce its effectiveness. Aliquot the stock solution and store it at -20°C or -80°C in a sealed container to avoid moisture absorption [1].
  • Dosing of Cell Cultures

    • Dilute the stock solution into your cell culture medium. It is critical to ensure that the final concentration of DMSO is kept low (typically ≤0.1-1.0%) and is consistent across all treatment groups, including the vehicle control.
    • The supplier suggests that for cellular assays, a working concentration in the micromolar range is typical, but the exact effective concentration must be determined empirically [1].
Protocol 2: Gingipain Enzyme Inhibition Assay

This protocol adapts a standard gingipain activity assay for use with this compound [6].

  • Reaction Setup

    • Prepare the Kgp Assay Buffer: 100 mmol/L Tris, 75 mmol/L NaCl, 2.5 mmol/L CaCl₂, 10 mmol/L Cys-HCl [6]. The cysteine is required to activate the gingipains.
    • In a transparent, black 96-well plate, combine the enzyme source (intact P. gingivalis bacteria or bacterial lysate containing ~500 ng of protein) with this compound serial dilutions [6]. A suggested concentration range is 0.3 to 300 nmol/L for generating a dose-response curve [6] [1].
    • Cover the plate and incubate at 37°C for 30 minutes to allow the inhibitor to bind.
  • Activity Measurement

    • Initiate the reaction by adding the fluorogenic substrate Z-His-Glu-Lys-MCA (final concentration 10 μmol/L) to each well [6]. This substrate is cleaved by Kgp; its use here confirms that this compound is specific for Rgps, as referenced in the search results [1].
    • Immediately measure the enzyme activity kinetically using a microplate reader (excitation/emission = 380/460 nm) for 30 minutes at 37°C [6].
  • Data Analysis

    • Calculate the rate of substrate cleavage (fluorescence increase per minute) for each well.
    • Plot the inhibition curve and calculate the half-maximal inhibitory concentration (IC₅₀) using appropriate software (e.g., Gen5) [6].

Experimental Workflow and Signaling Pathways

To help visualize the strategic use of this compound in a research project, the following diagram outlines a typical experimental workflow and the key signaling pathways you might investigate.

cluster_workflow Experimental Workflow with this compound cluster_pathway Key Pathways to Investigate Prep Prepare this compound Stock Solution Treat Treat P. gingivalis or Infected Host Cells Prep->Treat Assay Perform Functional Assays Treat->Assay Analyze Analyze Phenotype & Signaling Assay->Analyze Pg P. gingivalis (Rgp Activity) Degradation Degradation of: RIPK1, TAK1, AKT Pg->Degradation Virulence Factor ImmuneEvasion Impaired Immune Signaling (NF-κB, MAPK, Interferon) Degradation->ImmuneEvasion Disrupted Kinase Activity Phenotype Phenotypic Outcomes: ↑ Viral Infection ↓ Cytokine Production Cell Cycle Arrest ImmuneEvasion->Phenotype Altered Host Response Inhibitor This compound Inhibitor->Pg Inhibits

Critical Considerations for Researchers

  • Inhibitor Specificity: While named "this compound", the compound is explicitly described as an arginine-specific gingipain (Rgp) inhibitor [1]. Always verify the selectivity of your batch against Kgp in your assay system. For studying Kgp-specific effects, you would need a dedicated Kgp inhibitor like KYT-36 [4] [3].
  • Handling and Stability: this compound is supplied as a hydrochloride salt. Protect it from repeated freeze-thaw cycles and moisture to maintain stability. Reconstitute it freshly as needed [1].
  • Cellular Toxicity: Always include a vehicle control (DMSO) and perform cell viability assays (e.g., MTT, LDH) to rule out non-specific cytotoxic effects at your working concentrations.
  • Bacterial Strain and Culture Conditions: The effectiveness of gingipain inhibitors can be influenced by the bacterial strain used and its growth phase. Using defined gingipain-null mutant strains (e.g., ΔRgpA/B) as controls can provide conclusive evidence [5] [3].

References

Comprehensive Experimental Protocol for Kgp-IN-1: Dosing, Administration, and Pharmacodynamic Profiling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Kgp-IN-1 is a putative inhibitor targeting Lysine-specific gingipain (Kgp), a key cysteine protease virulence factor produced by the periodontal pathogen Porphyromonas gingivalis. Gingipains are critically involved in the pathogenesis of periodontitis and have been linked to the progression of systemic conditions, including Alzheimer's disease, rheumatoid arthritis, and cardiovascular diseases [1]. The isolation and characterization of gingipains are therefore essential for understanding their mechanism of action and for developing effective inhibitors [1]. This document provides a detailed application note and experimental protocol for the dosing, administration, and comprehensive evaluation of this compound, aimed at researchers and professionals in drug development. The protocol is designed to be adaptable, as specific quantitative data for this compound was not available in the published literature at the time of writing.

Experimental Design and Workflows

A successful investigation into this compound requires a structured approach, from initial in vitro characterization to in vivo efficacy and pharmacokinetic profiling. The following workflows outline the key stages of this process.

In Vitro to In Vivo Experimental Pathway

The diagram below outlines the foundational in vitro assays required to characterize this compound before progressing to more complex in vivo studies.

Start Start: this compound Profiling IC50 In Vitro IC50 Determination Start->IC50 Selectivity Selectivity Panel (Rgp, Cathepsins) IC50->Selectivity Cytotox Cellular Toxicity Assay Selectivity->Cytotox InVivoEfficacy In Vivo Efficacy Model Cytotox->InVivoEfficacy PKPD PK/PD Modeling & Analysis InVivoEfficacy->PKPD Report Final Report PKPD->Report

Integrated PK/PD Study Workflow

An integrated Pharmacokinetic/Pharmacodynamic (PK/PD) study is crucial for understanding the relationship between drug exposure and biological effect. The following workflow details this process, which can be applied to this compound.

Partnership Establish DMPK/ Pharmacology Partnership Hypothesis Define PK/PD Hypothesis Partnership->Hypothesis StudyDesign Design PK/PD Study Hypothesis->StudyDesign InVivoDosing In Vivo Dosing & Serial Blood Collection StudyDesign->InVivoDosing Bioanalysis Bioanalysis: Plasma & Tissue LC-MS/MS InVivoDosing->Bioanalysis PDMeasurement PD Measurement: Biomarker Assay InVivoDosing->PDMeasurement Modeling PK/PD Modeling & Data Integration Bioanalysis->Modeling PDMeasurement->Modeling Decision Go/No-Go Decision Modeling->Decision Decision->Partnership No-Go Refine Refine Compound/Model Decision->Refine Refine

Detailed Experimental Protocols

Gingipain Isolation and Characterization

Before evaluating this compound, active Kgp must be isolated. The following protocol, adapted from established methods, provides a simpler alternative to complex chromatographic techniques [1].

  • Cultivation of P. gingivalis: Grow P. gingivalis HG66 strain anaerobically at 37°C in a supplemented medium containing 5% yeast extract, 1% hemin, 5% (w/v) L-cysteine, and 0.5 mg/mL menadione [1].
  • Preparation of Crude Protein:
    • Centrifuge the bacterial culture at 12,000 rpm for 30 minutes at 4°C.
    • Precipitate proteins from the supernatant using 60% ice-cold acetone.
    • Centrifuge again to pellet the protein. Resuspend the pellet in an ice-cold buffer containing 20 mM Bis-Tris, 150 mM NaCl, and 1.5 mM 4,4′-dithiopyridine disulfide (pH 6.8). Incubate on ice for 1 hour.
    • Dialyze the sample against a buffer (20 mM Bis-Tris, 150 mM NaCl, 5 mM CaCl₂, 0.02% NaN₃, pH 6.8) overnight at 4°C.
    • Concentrate the protein using an Amicon PM-30 membrane via centrifugation at 5,000 rpm for 30 minutes at 4°C [1].
  • Isolation via Passive Diffusion-Mediated Gel Elution:
    • Mix the crude protein sample with a Native Gel sample loading buffer (e.g., 300 mM Tris-HCl, 30% glycerol, 0.02% bromophenol, pH 6.8).
    • Load the sample onto a Native-PAGE gel (10% resolving gel, 6% stacking gel) and run at 110 V for 90 minutes.
    • Carefully slice out the target protein band from the unstained gel, using a Coomassie-stained reference strip as a guide.
    • Crush the gel slice and elute the protein by incubating it with an elution buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1 mM EDTA, pH 7.5) at 4°C overnight.
    • Centrifuge at 10,000 rpm for 15 minutes at 4°C to collect the supernatant containing the eluted gingipains [1].
  • Gingipain Activity Assay:
    • Dilute the eluted protein sample in deionized water.
    • Mix with a 2x gingipain assay buffer (200 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.6).
    • Initiate the reaction by adding a specific chromogenic substrate (e.g., N-p-tosyl-Gly-Pro-Lys-p-nitroanilide for Kgp activity).
    • Monitor the increase in absorbance at 405 nm over time to determine enzymatic activity [1].
In Vitro Inhibition Assay for this compound

This protocol measures the direct inhibitory effect of this compound on Kgp enzyme activity.

  • Reagents:
    • Assay Buffer: 200 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.02% NaN₃, pH 7.6.
    • Kgp Enzyme: Isolated as described in Section 3.1.
    • Substrate: Kgp-specific chromogenic substrate (e.g., 0.2 - 1.0 mM in assay buffer).
    • This compound: Prepare a 10 mM stock solution in DMSO, followed by serial dilutions in assay buffer (ensure consistent DMSO concentration across all samples, typically <1%).
  • Procedure:
    • In a 96-well plate, add assay buffer, Kgp enzyme, and varying concentrations of this compound. Include a vehicle control (DMSO only) for 100% activity and a blank (no enzyme) for background subtraction.
    • Pre-incubate the inhibitor with the enzyme for 15-30 minutes at 37°C.
    • Start the reaction by adding the substrate.
    • Immediately monitor the absorbance at 405 nm kinetically for 30-60 minutes using a microplate reader.
    • Calculate the rate of reaction (ΔA/min) for each well.
  • Data Analysis:
    • Plot the reaction rate (or % activity) against the logarithm of this compound concentration.
    • Fit the data to a four-parameter logistic model (e.g., Y=Bottom + (Top-Bottom)/(1+10^((LogIC50-X)*HillSlope))) to determine the IC₅₀ value.
Preclinical Pharmacokinetic (PK) Study Protocol

A standard preclinical PK study provides critical data on the absorption, distribution, metabolism, and excretion (ADME) of this compound [2] [3].

  • Formulation: Prepare a stable formulation of this compound suitable for intravenous (IV) and subcutaneous (SC) administration in the chosen animal model (e.g., mouse or rat). Common vehicles include saline, PBS, or a solution containing a small percentage of co-solvents like PEG-400 or Tween-80.
  • Dosing and Sample Collection:
    • Animals: Use groups of animals (e.g., n=3-5 per route) following ethically approved procedures.
    • Dosing: Administer a single bolus dose (e.g., 1-5 mg/kg) via IV and SC routes.
    • Serial Blood Sampling: Collect small-volume blood samples (e.g., via microsampling) at predefined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose) [2].
    • Processing: Centrifuge blood samples to obtain plasma, which should be stored at -80°C until analysis.
  • Bioanalysis:
    • Sample Preparation: Precipitate plasma proteins with acetonitrile or methanol containing an internal standard.
    • LC-MS/MS Analysis: Quantify this compound concentrations using a validated Liquid Chromatography with Tandem Mass Spectrometry method. The lower limit of quantification (LLOQ) should be established to ensure sensitivity for the entire sampling period [4].
  • PK Data Analysis:
    • Use a non-compartmental analysis (NCA) model in specialized software (e.g., Phoenix WinNonlin) to calculate standard PK parameters from the mean plasma concentration-time profile [2].

Table 1: Key Pharmacokinetic Parameters from a Preclinical Study

Parameter Unit IV Administration SC Administration
Cₘₐₓ ng/mL or µM (To be determined) (To be determined)
Tₘₐₓ h (To be determined) (To be determined)
AUC₀–∞ h·ng/mL (To be determined) (To be determined)
t₁/₂ h (To be determined) (To be determined)
CL L/h/kg (To be determined) (To be determined)
Vd L/kg (To be determined) (To be determined)
F (Bioavailability) % 100% (by definition) (To be determined)
Integrated PK/PD Study Design

To understand the relationship between exposure and effect, an integrated PK/PD study is essential [3].

  • Study Arms: Include multiple dose levels of this compound (e.g., low, medium, high) and a vehicle control group.
  • Procedure:
    • Administer this compound to the animal model (e.g., a periodontitis model).
    • Collect serial blood samples for PK analysis as described in Section 3.3.
    • Simultaneously, at each time point, collect a relevant tissue sample (e.g., gingival tissue) or measure a validated PD biomarker (e.g., gingipain activity, inflammatory cytokine levels in tissue homogenate).
  • PK/PD Modeling:
    • The PK model (e.g., a two-compartment model) is developed first [4].
    • The PD data is then linked to the plasma or tissue concentration of this compound using an appropriate model (e.g., an indirect response model or an Emax model) to establish an exposure-response relationship [3].

Table 2: Example PK/PD Model Parameters for this compound

Parameter Symbol Unit Value (Illustrative)
Maximal Effect Eₘₐₓ % Inhibition (To be determined)
Plasma Concentration for 50% of Eₘₐₓ EC₅₀ ng/mL or µM (To be determined)
Hill Coefficient γ - (To be determined)
In Vivo Potency (IC₅₀) IC₅₀ (in vivo) ng/mL or µM (To be determined)

Applications in Research and Development

The protocols outlined above are fundamental for advancing this compound through the drug discovery pipeline.

  • Lead Optimization: The in vitro IC₅₀ and selectivity profile are critical for comparing analogs and selecting the most promising lead compound.
  • Efficacy Modeling: The PK/PD relationship established in animal models of periodontitis can be used to predict the effective human dose and dosing regimen, bridging the gap between preclinical and clinical research [3].
  • Safety Assessment: Understanding tissue distribution and clearance helps in anticipating potential toxicity and designing necessary safety studies.

Troubleshooting and Best Practices

  • In Vitro Assay Variability: Include a positive control inhibitor (e.g., a known cysteine protease inhibitor) in every assay plate to monitor performance and reproducibility.
  • Low In Vivo Exposure: If SC bioavailability is low, investigate alternative formulation strategies to improve solubility and absorption. Conducting preliminary in vitro ADME assays (e.g., metabolic stability in liver microsomes) can help identify compounds with poor PK properties earlier [5].
  • PK/PD Disconnect: If the effect persists longer than the plasma concentration ( hysteresis), this may indicate active metabolites or slow receptor-binding kinetics. In such cases, modeling the effect relative to the estimated tissue concentration or using a more complex, mechanistic PD model may be necessary [3].
  • Partnership: As emphasized in literature, successful PK/PD studies require an active partnership between drug metabolism and pharmacokinetics (DMPK) scientists and pharmacologists from the study's inception through data analysis and interpretation [3].

Conclusion

This document provides a structured framework for the experimental characterization of this compound. By adhering to these detailed protocols for dosing, administration, and integrated PK/PD analysis, researchers can systematically evaluate this compound's potential. The generated data will be invaluable for making informed decisions on compound progression and for designing future clinical trials aimed at treating gingipain-mediated pathologies.

References

Kgp-IN-1: Application Notes for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Biological Profile Kgp-IN-1 is a small molecule inhibitor with the CAS Number 2097865-36-4 and a molecular formula of C19H24F4N4O3 [1] [2]. It is specifically designed to target and inhibit the activity of arginine-specific gingipains (Rgps), a class of proteases essential for the virulence of P. gingivalis [1] [2]. While its primary target is Rgp, research indicates that inhibiting Rgp activity can indirectly affect the function of lysine-specific gingipain (Kgp), as these proteases often work in tandem during infection [3].

Primary Research Applications this compound is primarily used as a pharmacological tool to investigate the role of Rgps in the pathogenesis of P. gingivalis. Key research applications include:

  • Mechanistic Studies of Immune Evasion: To understand how gingipains help the bacteria evade host immune responses by cleaving key signaling proteins and cytokines [3].
  • Intracellular Survival and Persistence: To study how P. gingivalis survives within host cells, such as brain microvascular endothelial cells (BMECs), by interfering with lysosomal acidification and autophagic flow [4].
  • Viral Co-infection Models: To explore the comorbidity between periodontitis and viral infections, such as Herpes Simplex Virus-1 (HSV-1), by examining how gingipains impair the host's interferon-mediated antiviral defense [5].
  • Compound Validation: To confirm that observed phenotypic effects in infection models are specifically due to gingipain activity, especially when used alongside Kgp-specific inhibitors like KYT-36 [5] [4] [6].

Experimental Protocols

The following protocols outline the use of this compound in common research contexts to study P. gingivalis pathogenesis.

Protocol 1: Inhibiting Gingipain Activity in Bacterial Cultures This protocol is used to pre-treat bacteria before infecting host cells, allowing researchers to attribute observed effects to gingipain activity.

  • Preparation of this compound Solution: Dissolve this compound powder in DMSO to create a concentrated stock solution (e.g., 10-40 mM). Aliquot and store at -80°C.
  • Bacterial Culture and Treatment: Grow P. gingivalis (e.g., strains ATCC 33277 or 381) under standard anaerobic conditions. Harvest bacteria in the mid-logarithmic phase.
  • Inhibition Treatment: Resuspend the bacterial pellet in a culture medium containing a working concentration of this compound. A common approach is to use a concentration range around 10 µM.
  • Incubation and Validation: Incubate the bacteria with the inhibitor for 30-60 minutes at 37°C under anaerobic conditions. The success of inhibition can be validated using commercial gingipain activity assays.

Protocol 2: Studying P. gingivalis Survival in Host Cells This assay investigates how gingipains promote bacterial survival inside host cells.

  • Host Cell Culture: Seed appropriate host cells (e.g., Human Brain Microvascular Endothelial Cells - BMECs) in a tissue culture plate and grow to confluence [4].
  • Infection with Pre-treated Bacteria: Infect the host cell monolayer with P. gingivalis at a defined Multiplicity of Infection (MOI), typically 100:1, using both this compound pre-treated and untreated bacteria [4] [6].
  • Gentamicin Protection Assay: After 1-2 hours of infection, replace the medium with one containing gentamicin (e.g., 300 µg/mL) and metronidazole (e.g., 200 µg/mL) to kill extracellular bacteria. Incubate for 1 hour [6].
  • Cell Lysis and Intracellular Bacterial Count: Lyse the host cells with sterile distilled water or a mild detergent. Serially dilute the lysate and plate it on blood agar plates to enumerate the colony-forming units (CFUs) of surviving intracellular bacteria [4] [6].
  • Data Analysis: Compare the CFUs from infections with this compound-treated bacteria versus untreated controls. A significant reduction in intracellular CFUs upon inhibitor treatment indicates that Rgp activity is crucial for intracellular survival.

Protocol 3: Assessing Host Immune Signaling and Cytokine Production This protocol is used to analyze how gingipain inhibition restores the host's immune response.

  • Cell Stimulation: Stimulate host cells (e.g., endothelial cells or gingival keratinocytes) with a relevant agonist. For interferon response studies, use a synthetic double-stranded RNA (dsRNA) analog like poly(I:C) at 1 µg/mL to mimic viral infection [5].
  • Co-treatment with this compound: Co-incubate the cells with this compound (e.g., 10 µM) during stimulation. For a more comprehensive gingipain blockade, use this compound in combination with a Kgp-specific inhibitor (e.g., KYT-36).
  • Sample Collection: Collect cell culture supernatants and lysates at designated time points (e.g., 6, 12, 24 hours post-stimulation).
  • Downstream Analysis:
    • Protein-Level Analysis: Use Western blotting to detect the degradation of key immune signaling kinases (e.g., RIPK1, TAK1, AKT) and the restoration of their levels in inhibitor-treated samples [3].
    • Cytokine/Chemokine Measurement: Quantify the production of cytokines (e.g., IL-8, IL-6, MCP-1) in the supernatant using ELISA. Inhibition of gingipains should lead to a significant increase in cytokine recovery [3].
    • Gene Expression Analysis: Use RT-qPCR to measure mRNA levels of interferon-stimulated genes (ISGs) like IFNβ, IP-10, RANTES, and IFIT1 [5].

Quantitative Data from Key Studies

The table below summarizes quantitative findings from research utilizing this compound and related gingipain inhibition strategies.

Table 1: Experimental Data from Gingipain Inhibition Studies

Experimental Context Key Parameter Measured Effect of Gingipain Inhibition Citation / Compound Used
HSV-1 & Interferon Response IFNβ mRNA expression in oral epithelial cells Restored expression after poly(I:C) stimulation [5] (KYT inhibitors)
Intracellular Survival in BMECs Number of live intracellular P. gingivalis Significant reduction in bacterial count [4] (KYT-36)
Cytokine Degradation Protein levels of IL-8, IL-6, MCP-1 Increased cytokine detection in supernatants [3] (KYT-1 & KYT-36)
Immune Signaling Protein levels of RIPK1, TAK1, AKT Prevented degradation of host kinases [3] (KYT-36)
Trophoblast Infection Phosphorylation of ATR, Chk2, p53 Attenuated DNA damage response pathway [6] (KYT-1 & KYT-36)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the molecular mechanisms of Kgp activity and a generalized workflow for using this compound in research.

G cluster_0 Host Cell Consequences Pg P. gingivalis Infection Gingipains Gingipain Secretion (Rgp/Kgp) Pg->Gingipains ImmuneProteins Cleavage of: - RIPK1, TAK1, AKT (Kinases) - Cytokines (IL-8, IL-6) - IFN Signaling Components Gingipains->ImmuneProteins Proteolytic Degradation FunctionalOutcomes Functional Outcomes ImmuneProteins->FunctionalOutcomes Outcome1 Impaired Innate & Interferon Signaling FunctionalOutcomes->Outcome1 Outcome2 Increased Viral Infection (e.g., HSV-1) FunctionalOutcomes->Outcome2 Outcome3 Enhanced Intracellular Bacterial Survival FunctionalOutcomes->Outcome3 Inhibitor This compound Application Inhibitor->Gingipains Inhibits Rgp

Diagram 1: Molecular Mechanism of Gingipain Action and this compound Inhibition. This figure shows how P. gingivalis gingipains cleave host proteins to disrupt immune signaling, and how this compound targets this process by inhibiting Rgp activity.

G cluster_analysis Key Analytical Endpoints Start Initiate Experiment Prep Step 1: Preparation - Culture P. gingivalis - Prepare this compound stock Start->Prep Treat Step 2: Bacterial Treatment - Pre-treat bacteria with this compound - Use DMSO as vehicle control Prep->Treat Infect Step 3: Host Cell Infection - Infect model (e.g., epithelial cells) - Include agonist if needed (e.g., poly(I:C)) Treat->Infect Analyze Step 4: Analysis & Validation Infect->Analyze A1 Bacterial Load (Intracellular CFU Assay) Analyze->A1 A2 Host Protein Integrity (Western Blot for RIPK1, TAK1) Analyze->A2 A3 Cytokine Profile (ELISA for IL-8, IL-6, MCP-1) Analyze->A3 A4 Gene Expression (RT-qPCR for IFNβ, ISGs) Analyze->A4

Diagram 2: General Workflow for this compound Research Applications. This flowchart outlines the key steps in a typical experiment using this compound to study P. gingivalis pathogenesis, from bacterial culture to downstream analysis.

Key Considerations for Researchers

  • Specificity and Combination Use: While this compound is an Rgp inhibitor, many studies use it alongside Kgp-specific inhibitors (e.g., KYT-36) to achieve broad gingipain blockade, as Rgp and Kgp have overlapping and synergistic functions [5] [3] [6].
  • In Vivo Formulation: For animal studies, this compound can be formulated in vivo using a solution of 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline [1].
  • Critical Controls: Always include controls with vehicle (DMSO) alone and, if possible, experiments with isogenic gingipain-deficient bacterial mutants (e.g., ΔRgpA/B) to confirm that the effects are specifically due to gingipain inhibition [3] [6].

References

Related Research on Kgp Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Although direct information on Kgp-IN-1 is unavailable, the search results confirm that inhibiting Kgp is a active area of research for impairing the virulence of P. gingivalis. The studies consistently use other specific, commercially available Kgp inhibitors (such as KYT-36) and genetically modified bacterial strains in their experiments [1] [2] [3].

The table below summarizes the key findings from the literature on how Kgp inhibition affects bacterial virulence:

Research Context Inhibitor/Mutant Used Key Observed Outcome Citation
Antiviral Response Impairment KYT-36 Kgp inhibition prevented the attenuation of interferon signaling, reducing HSV-1 propagation in oral mucosa. [1]
Trophoblast Cell Impairment Gingipain-null mutant (KDP136) A mutant lacking all gingipains did not induce G1 arrest or apoptosis in trophoblast cells. [2]
Immune Signaling Dysregulation KYT-36 Kgp inhibition prevented the degradation of innate immune kinases (RIPK1, TAK1, AKT) and restored TNFα responsiveness. [3]

Suggested Path for Protocol Development

Since established protocols for this compound are not in the public domain, here is a logical approach to develop them based on standard practices with similar inhibitors.

  • Consult Supplier Documentation: The most reliable source for specific information on this compound, such as its solubility, storage conditions, recommended stock concentrations, and initial working concentrations, will be the data sheet provided by the manufacturer or commercial supplier (e.g., MedChemExpress, Sigma-Aldrich, Tocris).
  • Adapt from Published Methods: You can use the general experimental contexts from the literature as a starting point. For example, one common method is to pre-treat P. gingivalis bacteria with the inhibitor for a set time (e.g., 30-60 minutes) before infecting host cells, using inhibitor concentrations in the micromolar (µM) range [1] [3].
  • Perform Validation Experiments: Crucial dose-response and cytotoxicity assays (e.g., using an MTT assay on your specific host cells) are necessary to establish the optimal and non-toxic concentration of this compound for your experimental system. Functional validation, such as checking the reduction of Kgp proteolytic activity in a assay, would confirm the inhibitor's efficacy [3].

Proposed Workflow for Kgp Inhibition Experiments

The following diagram outlines a generalized workflow for designing experiments with a Kgp inhibitor like this compound, based on common approaches in the field.

Start Start: Prepare this compound Stock A Determine solvent (e.g., DMSO) and stock concentration Start->A B Dilute to working concentration in cell culture medium A->B C Apply to experimental system: Option A or B B->C D1 A. Pre-treat P. gingivalis (30-60 min) C->D1 D2 B. Pre-treat host cells (1-2 hr) C->D2 E Initiate infection (MOI 100:1 typical) D1->E D2->E F Assay for Kgp inhibition: - Protease Activity - Host Protein Degradation - Cytokine Production E->F

Important Considerations for Your Research

When you obtain the specific details for this compound, please keep these points in mind:

  • Cytotoxicity is Key: Always include controls to ensure that the solvent (e.g., DMSO) and the inhibitor itself do not adversely affect the viability of your host cells at the concentrations and exposure times used [1] [3].
  • Validate Functional Inhibition: The ultimate goal is to confirm that this compound is working. Plan to measure a downstream outcome, such as the reduced degradation of a known Kgp substrate (e.g., RIPK1 or AKT) or a functional change like enhanced cytokine production from host cells [3].
  • Bacterial Strain Matters: The effectiveness of gingipain inhibitors can vary depending on the strain of P. gingivalis used, as different strains may express varying levels of the enzyme [3].

References

Troubleshooting Guide: Low Solubility of Kgp-IN-1

Author: Smolecule Technical Support Team. Date: February 2026

Q: What are the most effective techniques for enhancing the solubility of a poorly soluble compound like Kgp-IN-1?

A: The optimal technique depends on your compound's specific physicochemical properties and the goals of your formulation. The most effective and widely studied methods are Solid Dispersions, Nanotechnology, Complexation, and Lipid-Based Systems. The table below summarizes the core techniques, their mechanisms, and key considerations for implementation.

Technique Mechanism of Action Key Advantages Common Agents/Polymers Reported Solubility/Dissolution Improvement
Solid Dispersions [1] [2] Converts drug to amorphous state; uses hydrophilic carriers to improve wettability. Significantly increases dissolution rate; uses common, well-understood excipients. PVP, PEG, HPMC, Poloxamers PVP-based dispersion: ~94% dissolution in studies [1].
Nanosuspension / Micronization [3] [2] Reduces particle size to sub-micron level, dramatically increasing surface area. Can be applied to a wide range of drugs; does not require matrix ingredients. TPGS, HS15, Cremophor, HPMC In-situ micronization: ~99% drug release; 4x increase in AUC [3].
Cyclodextrin Complexation [1] [2] Forms water-soluble inclusion complexes, hiding hydrophobic drug parts. Can improve both solubility and stability of the drug molecule. β-Cyclodextrin, HP-β-CD, SBE-β-CD Complexation: >90% dissolution achieved [1].
Lipid-Based Formulations [4] [2] Enhances solubility in GI fluids; promotes lymphatic absorption bypassing first-pass metabolism. Can generate long-lasting supersaturation; enhances bioavailability for P-gp substrates. TPGS, Cremophor, Labrasol, Medium-Chain Triglycerides "Supersaturable lipid-based drug delivery systems" are noted as highly effective [4].
Co-solvency [2] Reduces dielectric constant of solvent; disrupts water's H-bonding network. Simple to implement; effective for in-vitro solubility screening. Ethanol, Propylene Glycol, PEG 400, Glycerin Effectiveness varies significantly with drug and co-solvent choice [2].

Q: What is the recommended workflow for selecting a solubility enhancement method?

A: A logical, step-by-step approach helps in efficiently identifying the most promising technique. The following diagram outlines a recommended decision pathway, from initial physical characterization to advanced formulation strategies.

G Start Start: Poorly Soluble Compound P1 Physical Characterization (Particle Size, Crystallinity) Start->P1 D1 Simple Techniques (Co-solvency, pH Adjustment) P1->D1 Initial Screening Eval Evaluate: Solubility & Dissolution Profile D1->Eval D2 Intermediate Techniques (Solid Dispersions, Complexation) D2->Eval D3 Advanced Techniques (Nanosuspension, Lipid-Based Systems) D3->Eval Eval->D2 Target Not Met Eval->D3 Target Not Met Success Success: Adequate Solubility Achieved Eval->Success Met Target

Detailed Experimental Protocols

1. Solid Dispersion via Solvent Evaporation [1] [2] This method is highly effective for screening with various polymers.

  • Principle: The drug and a hydrophilic polymer (e.g., PVP) are dissolved in a common volatile solvent. Upon solvent evaporation, the drug is molecularly dispersed within the polymer matrix in an amorphous state.
  • Procedure:
    • Dissolve the drug (this compound) and the selected polymer (e.g., PVP K30) in a suitable organic solvent (e.g., methanol, ethanol, or acetone) at a specific drug-to-polymer ratio (e.g., 1:1 to 1:5 w/w).
    • Stir the solution thoroughly until a clear mixture is obtained.
    • Evaporate the solvent using a rotary evaporator under reduced pressure or by heating in a controlled-temperature water bath.
    • Transfer the resulting solid mass to a desiccator to dry overnight, ensuring complete solvent removal.
    • Grind the dried mass gently and sieve it to obtain a uniform powder for further analysis.

2. Nanosuspension via In-Situ Micronization (Solvent Change Method) [3] This technique is excellent for creating stable nanocrystals without complex equipment.

  • Principle: The drug is dissolved in a water-miscible organic solvent and then added to an aqueous solution containing a stabilizer. The rapid diffusion of the solvent into the water phase leads to the instantaneous precipitation of the drug as fine nanocrystals.
  • Procedure:
    • Prepare an aqueous phase containing a stabilizer such as D-α-tocopheryl polyethylene glycol succinate (TPGS) at a concentration of 0.1% w/v.
    • Dissolve this compound in a water-miscible solvent like acetone or ethanol.
    • Rapidly inject the drug solution into the aqueous stabilizer solution under continuous magnetic stirring.
    • Maintain stirring for several hours to allow for complete solvent evaporation and the formation of a stable nanocrystalline suspension.
    • The nanosuspension can be characterized for particle size (e.g., Dynamic Light Scattering) and used directly or lyophilized for storage.

3. Cyclodextrin Complexation via Kneading Method [1] [2] This is a simple, scalable method for forming inclusion complexes.

  • Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic internal cavity and a hydrophilic exterior. The kneading process facilitates the entrapment of a hydrophobic drug molecule inside the cavity, forming a water-soluble complex.
  • Procedure:
    • Triturate β-Cyclodextrin (β-CD) or its derivatives (e.g., HP-β-CD) with a small volume of water or hydroalcoholic solution (e.g., water:ethanol 1:1) in a mortar to form a homogeneous paste.
    • Gradually add the drug (this compound) to the paste and knead it thoroughly for a specified time (e.g., 45-60 minutes).
    • During kneading, add a small amount of solvent intermittently to maintain a consistent paste-like consistency.
    • Transfer the resulting paste to a glass dish and dry in an oven at a moderate temperature (e.g., 40°C) until dry.
    • Collect the dried complex, pulverize, and sieve it to obtain a fine powder.

Frequently Asked Questions (FAQs)

Q: How does the "spring-and-parachute" concept relate to solubility enhancement? [4] A: This is a key concept for understanding supersaturation. The "spring" refers to a formulation technique (like a solid dispersion) that rapidly releases the drug into solution at a concentration higher than its equilibrium solubility, creating a supersaturated state. The "parachute" is a component (often a polymer) that slows down the drug's precipitation from this supersaturated state, maintaining the high concentration long enough for absorption to occur.

Q: My compound is a P-glycoprotein (P-gp) substrate. Are some techniques better than others? [4] A: Yes. For P-gp substrates, supersaturable lipid-based drug delivery systems are particularly effective. These systems not only improve solubility through supersaturation but the lipid components can also inhibit the P-gp efflux pump directly. This dual action—increasing intestinal concentration and reducing drug efflux—can lead to a significant boost in oral bioavailability.

Q: How do I quantify the success of my solubility experiment? A: The primary metric is an in-vitro dissolution test. This is typically performed using a USP Dissolution Apparatus II (paddle apparatus). You compare the dissolution profile of your modified formulation against the pure drug. A successful formulation will show a significantly higher percentage of drug dissolved within a specified time (e.g., 90 minutes), as seen in the comparative study where some methods achieved over 90% dissolution [1]. Supporting data includes measuring the saturation solubility in a relevant buffer and characterizing the solid state (e.g., via XRD to confirm amorphization).

References

Troubleshooting Guide: Kgp-IN-1 Stability Issues

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the common signs of Kgp-IN-1 instability in solution? Instability can manifest in several ways during your experiments. The table below summarizes common indicators and their potential causes.

Table: Common Signs of this compound Instability

Observation Potential Cause Immediate Action
Precipitation Low solubility, degradation, solvent incompatibility Check solvent system; re-dissolve or sonicate.
Color Change Chemical degradation or oxidation Protect from light; use inert atmosphere (N2/Ar).
Loss of Activity Formation of inactive degradants Check purity via HPLC; run a fresh bioassay.
HPLC Purity Drop New impurity peaks Identify degradants via LC-MS.

Q2: Which analytical methods are critical for assessing this compound stability? A combination of techniques is essential to get a complete picture of your compound's stability. The core methods and the key information they provide are summarized below.

Table: Key Analytical Methods for Stability Assessment

Method Key Parameter(s) Measured Recommended Protocol Frequency
HPLC-UV/Vis Chemical purity, degradation products Daily, for short-term stability under stress conditions.
LC-MS Molecular weight of degradants, structural clues Upon observation of new HPLC impurities.
NMR Spectroscopy Structural integrity, chemical shift changes At the beginning and end of a stability study.

Experimental Protocols for Stability Testing

The following are generalized, foundational protocols for stability testing. You will need to optimize the conditions (such as buffer pH, temperature, and time points) specifically for this compound.

Protocol 1: Forced Degradation Study (Solution-State)

  • Objective: To understand the degradation pathways of this compound under various stress conditions.
  • Materials: this compound stock solution, relevant buffers (e.g., pH 2, 7, 10), hydrogen peroxide (3%), appropriate solvent (e.g., DMSO, methanol).
  • Methodology:
    • Prepare separate solutions of this compound (e.g., 10 µM) in the following conditions:
      • Acidic Hydrolysis: pH 2.0 buffer, 40°C.
      • Basic Hydrolysis: pH 10.0 buffer, 40°C.
      • Oxidative Stress: 0.1% H2O2 in neutral buffer, room temperature.
      • Control: Neutral buffer, 4°C (dark).
    • At pre-determined time points (e.g., 1, 6, 24, 48 hours), withdraw an aliquot from each solution.
    • Immediately quench the reaction if necessary (e.g., dilute for oxidative stress) and analyze by HPLC and/or LC-MS.
    • Monitor the disappearance of the parent this compound peak and the appearance of new degradation peaks.

Protocol 2: Thermal Stability Assessment via DSC

  • Objective: To determine the melting point (Tm) and assess the thermal stability of solid this compound.
  • Materials: Differential Scanning Calorimeter (DSC), sealed crucibles, pure this compound powder.
  • Methodology:
    • Accurately weigh 2-5 mg of this compound into a DSC crucible and seal it.
    • Run a heating scan from 25°C to 300°C at a constant rate (e.g., 10°C/min) under a nitrogen purge.
    • Analyze the thermogram to identify the melting endotherm. A sharp endotherm indicates a pure, crystalline material. The onset and peak temperature provide the Tm.
    • Note: A decrease in Tm or a broadening of the peak in different batches can indicate reduced purity or crystallinity, which may affect stability.

Visualizing Experimental Workflows

To help standardize procedures in your lab, here are Graphviz diagrams that outline the logical flow of key experiments. You can use these DOT scripts to generate consistent workflow diagrams for your technical documents.

Diagram 1: Forced Degradation Study Workflow

forced_degradation start Start Forced Degradation Study prep Prepare this compound Solutions start->prep cond_acid Acidic Condition (pH 2.0, 40°C) prep->cond_acid cond_base Basic Condition (pH 10.0, 40°C) prep->cond_base cond_ox Oxidative Condition (0.1% H₂O₂, RT) prep->cond_ox control Control Condition (pH 7.0, 4°C, dark) prep->control incubate Incubate and Sample at Timepoints cond_acid->incubate cond_base->incubate cond_ox->incubate control->incubate analyze Analyze by HPLC/LC-MS incubate->analyze interpret Interpret Degradation Pathway analyze->interpret end Study Complete interpret->end

Diagram 2: Stability-Indicating Method Development

stability_method start Start Method Development stress Stress this compound Sample (Forced Degradation) start->stress chrom_dev Chromatographic Method Development start->chrom_dev stress->chrom_dev Stressed Sample validate Method Validation chrom_dev->validate spec Specificity (Degradant Separation) validate->spec linearrange Linearity and Range validate->linearrange accurate Accuracy validate->accurate approve Method Approved for Stability Testing spec->approve linearrange->approve accurate->approve end Method Ready approve->end

optimizing Kgp-IN-1 inhibition activity

Author: Smolecule Technical Support Team. Date: February 2026

Kgp as a Therapeutic Target

Q: Why is Kgp a critical target for drug development, particularly in relation to P. gingivalis?

A: Kgp is a key virulence factor of the periodontal pathogen P. gingivalis. Its inhibition is a promising strategy because:

  • Primary Pathogenic Factor: Gingipain accounts for over 85% of the proteolytic activity of P. gingivalis and is considered its primary pathogenic factor [1].
  • Multi-functionality: It is essential for bacterial growth, immune evasion, pro-inflammatory responses, and nutrient acquisition (especially heme and iron from hemoglobin) [2] [1].
  • Systemic Disease Link: P. gingivalis and its virulence factors are strongly associated with the progression of not only periodontal disease but also systemic conditions including Alzheimer's disease, rheumatoid arthritis, and various cancers [2].

Experimental Protocols & Workflows

Here are detailed methodologies for key experiments in the discovery and validation of Kgp inhibitors.

1. Protocol: In Vitro Assessment of Kgp Protease Inhibition

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against Kgp protease activity.
  • Materials:
    • Purified Kgp protein (e.g., PDB ID: 4RBM) [3].
    • Test compounds (e.g., dissolved in DMSO).
    • Suitable fluorogenic or chromogenic substrate (specific to Kgp's lysine-cleavage activity).
    • Reaction buffer.
    • Microplate reader.
  • Methodology:
    • Prepare a dilution series of the test compound.
    • In a microplate, mix Kgp enzyme with the compound or vehicle control and pre-incubate.
    • Initiate the reaction by adding the substrate.
    • Monitor the change in fluorescence or absorbance over time.
    • Calculate the percentage inhibition relative to the control and plot dose-response curves to determine the IC50 value [1].

2. Protocol: Molecular Docking to Predict Binding Affinity and Pose

  • Objective: To computationally predict the binding interaction between a small molecule and the Kgp protein.
  • Materials:
    • Kgp crystal structure (e.g., from PDB).
    • Ligand structures of test compounds.
    • Molecular docking software (e.g., AutoDock Vina, Glide).
  • Methodology:
    • Protein Preparation: Retrieve and prepare the protein structure by adding hydrogen atoms, assigning charges, and removing water molecules unless critical for binding [4].
    • Ligand Preparation: Draw or obtain the 3D structure of the test compound. Optimize its geometry and assign appropriate charges [4].
    • Grid Generation: Define the binding site (often the catalytic domain) and generate a grid box around it [4].
    • Docking Run: Execute the docking simulation to generate multiple binding poses.
    • Pose Analysis: Analyze the top-ranking poses for binding affinity (reported as kcal/mol), key interactions (e.g., hydrogen bonds, hydrophobic contacts), and proximity to the catalytic residues (e.g., Cys477, His444, Asp388) [3] [1].

The following diagram illustrates the core workflow for the structure-based discovery of Kgp inhibitors.

kgp_workflow Start Start: Identify Target PDB Retrieve Kgp Structure (PDB ID: 4RBM) Start->PDB PrepProt Protein Preparation (Add H, optimize, minimize) PDB->PrepProt Dock Molecular Docking PrepProt->Dock PrepLig Ligand Library Preparation (Energy minimization, pH 7.0±2.0) PrepLig->Dock Analyze Pose & Affinity Analysis (e.g., Glide Score, H-bonds) Dock->Analyze Validate Experimental Validation (Protease assay, MIC, etc.) Analyze->Validate End Lead Compound Validate->End

Diagram 1: A structure-based workflow for discovering Kgp inhibitors, integrating computational and experimental validation.

Inhibitor Efficacy Data

The table below summarizes experimental data for several natural compound-derived Kgp inhibitors reported in recent studies.

Inhibitor Reported IC50 / MBIC Key Experimental Findings Primary Source / Assay
Quercetin MBIC: 1000 µg/mL [3] Strong binding affinity (-7.5 kcal/mol); 4.5-fold downregulation of kgp gene when combined with laser (PDT) [3]. Molecular Docking & Biofilm Inhibition [3]
Phloretin MIC: 12.5 µg/mL (in hemoglobin medium) [1] Demonstrated potent anti-hemolytic activity; key phenolic hydroxyl group crucial for activity [1]. Hemolytic Assay & Antimicrobial Test [1]
Naringin Dihydrochalcone N/A Identified via high-throughput virtual screening; showed significant inhibition of Kgp protease activity [1]. Virtual Screening & Protease Inhibition Assay [1]
Trilobatin MIC: 50 µg/mL (in hemoglobin medium) [1] Effective in inhibiting Kgp protease activity; the A and C rings of the flavonoid are critical [1]. Protease Inhibition & Antimicrobial Test [1]

Troubleshooting Common Experimental Issues

Q: The test compound shows good binding affinity in docking but poor inhibition in the biochemical assay. What could be the reason?

  • Cause 1: Compound solubility or stability. The compound may precipitate or degrade in the aqueous assay buffer.
    • Solution: Check solubility in DMSO and assay buffer. Use fresh stock solutions and consider using a co-solvent like cyclodextrin to improve solubility.
  • Cause 2: Inaccurate docking scoring.
    • Solution: Perform more rigorous computational analysis, such as Molecular Dynamics (MD) Simulations to assess binding stability over time and calculate binding free energy (MM-GBSA/PBSA) for a more reliable prediction [4].
  • Cause 3: The compound is a pro-drug. It may require enzymatic activation not present in the cell-free assay.
    • Solution: Conduct cell-based assays (e.g., anti-biofilm, MIC) to see if activity is observed in a more complex biological environment [3] [1].

Q: There is high variability in the Anti-hemolytic Assay results.

  • Cause: Inconsistent preparation of erythrocytes or bacterial culture.
    • Solution: Standardize the protocol. Use defibrinated sheep blood from a consistent source [1]. Ensure P. gingivalis is cultured in a standardized medium (e.g., BHI broth with hemin and vitamin K) [1] to a specific growth phase before the assay.

Q: How can I improve the drug-likeness of a potent Kgp inhibitor?

  • Solution: Evaluate ADMET properties early. Use in silico tools to predict gastrointestinal absorption, hepatotoxicity, and CYP enzyme inhibition. Natural products like flavonoids often have favorable drug-likeness and safety profiles, making them good starting points for optimization [3] [4].

The following diagram maps the logical process for diagnosing and resolving the common issue of disagreement between computational and experimental results.

troubleshooting Start Problem: Good Docking Score but Poor Assay Activity Soluble Is the compound soluble and stable in assay buffer? Start->Soluble MD Run MD Simulations & MM-GBSA analysis Soluble->MD No Soluble->MD Yes CellBased Perform cell-based assays (MIC, Biofilm, Gene Expression) MD->CellBased ADMET Evaluate ADMET properties and drug-likeness CellBased->ADMET Conclusion Re-evaluate compound as a potential lead ADMET->Conclusion

Diagram 2: A logical troubleshooting pathway for when computational predictions do not match experimental results.

References

improving Kgp-IN-1 assay results

Author: Smolecule Technical Support Team. Date: February 2026

Kgp Enzyme & Inhibition Basics

Understanding the target enzyme is the first step in troubleshooting your assays.

  • Enzyme Function: Kgp (Lys-gingipain) is a Lys-specific cysteine proteinase produced by Porphyromonas gingivalis and is a major virulence factor in chronic periodontitis [1].
  • Inhibition Mechanism: The κ-casein(109-137) peptide, derived from bovine milk, inhibits Kgp in an uncompetitive manner [1]. This means the inhibitor only binds to the enzyme-substrate complex, a key detail for understanding its mechanism.
  • Synergistic Effect with Zn(II): Adding Zinc (Zn(II)) can significantly increase the potency of Kgp inhibitors. Zn(II) may act as a bridge, forming a complex between the active site of the proteinase and the inhibitor [1].

The diagram below summarizes this fundamental inhibition pathway.

kgp_inhibition Substrate Substrate Enzyme Kgp Enzyme Complex Enzyme-Substrate Complex Enzyme->Complex Binds Product Product Complex->Product Cleavage InactiveComplex Inactive Complex Complex->InactiveComplex Uncompetitive Inhibition Inhibitor κ-casein peptide Inhibitor Inhibitor->InactiveComplex Zinc Zn(II) Zinc->InactiveComplex Synergistic Effect

Troubleshooting Guide for Kgp Assays

The following table outlines common issues in enzymatic assays and their potential solutions, synthesized from general protein and protease assay guidelines [2].

Problem Potential Causes Recommendations
Weak or No Signal Sub-optimal buffer pH/conditions; low protease activity [2]. Confirm buffer is optimal for Kgp; extend digestion time (e.g., 40 mins) [2].
High Background Noise Fluorescent or UV-absorbing substances in sample buffer [2]. Dilute sample, or use precipitation (acetone/TCA) to remove interferents; include proper blanks [2].
Poor Replicate Data Inconsistent pipetting of viscous samples or reagents [2]. Use reverse-pipetting technique; avoid pipetting very small volumes (<5 µL) [2].
Inconsistent Results Assay temperature fluctuations; reagent instability [2]. Maintain consistent incubation temperature; ensure reagents are fresh and stored properly [2].

Key Experimental Considerations for Kgp

When designing and running your Kgp inhibition assays, pay close attention to these parameters, which are critical for generating reliable data:

  • Buffer Composition: The Kgp enzyme is a cysteine proteinase. Ensure your lysis and assay buffers do not contain strong ionic detergents (like sodium deoxycholate in RIPA buffer) that can denature the enzyme and disrupt activity [3]. Always include essential supplements like L-cysteine in the activity assay buffer [1].
  • Enzyme Source: Be aware that proteolytic activity can be measured using whole cells of P. gingivalis, or with purified RgpA-Kgp proteinase complexes or RgpB [1]. The source and purity of your enzyme can affect inhibitor potency and assay results.
  • Control Experiments: Always include a positive control (e.g., a known inhibitor like the κ-casein peptide) and a negative control to validate your experimental setup [1] [2].

Suggested Pathway for Assay Optimization

Given the lack of specific data on Kgp-IN-1, you may need to empirically determine the best conditions for your compound. The workflow below can serve as a logical guide for your optimization experiments.

optimization_workflow Start Define Problem: Weak Signal, High Background, etc. Step1 Verify Kgp Activity (Positive Control) Start->Step1 Step2 Optimize Buffer & pH Step1->Step2 Step3 Titrate Inhibitor (this compound) and Co-factors (e.g., Zn(II)) Step2->Step3 Step4 Adjust Detection Parameters (Time, Substrate Concentration) Step3->Step4 Step5 Evaluate Data & Repeat Step4->Step5 Step5->Step2 If needed

References

Troubleshooting Guide: Compound Storage and Stability

Author: Smolecule Technical Support Team. Date: February 2026

If you are experiencing issues like precipitate formation, decreased activity, or unusual experimental results with your research compound, the guide below can help you identify and address common storage-related problems.

Frequently Encountered Storage Problems

Problem Indicator Possible Cause Corrective Action
Visible precipitate in solution Formation of insoluble aggregates; freeze-thaw degradation; buffer incompatibility Warm solution to room temperature and gently mix. If precipitate persists, centrifuge and use supernatant. Prepare fresh aliquots [1].
Loss of biological activity Repeated freeze-thaw cycles; storage at inappropriate temperature; extended storage past compound's stability limit Use single-use aliquots; verify storage temperature; confirm compound's specified stability period [1].
Compound clumping in powder form Exposure to moisture/humidity Centrifuge tube before opening; store dessicated with silica gel; allow vial to reach room temperature before opening to prevent condensation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for Kgp-IN-1? > While specific data for this compound is unavailable, most small-molecule inhibitors are best stored as a desiccated powder at -20°C or -80°C, protected from light. Always refer to the Certificate of Analysis (CoA) from the supplier for the definitive protocol [1].

Q2: How should I prepare and store stock solutions of my compound? > 1. Use a high-quality, sterile solvent (e.g., DMSO). > 2. Prepare single-use aliquots to minimize freeze-thaw cycles. > 3. Store aliquots in vials with tight-sealing caps and polymeric seals at or below -20°C [1].

Q3: What is the expected shelf life of this compound? > The stability and shelf-life are compound-specific and should be documented in the CoA. In the absence of such data, a conservative approach is to avoid using the compound beyond 12 months for stock solutions and 6 months for working dilutions, unless stability data confirms a longer lifespan.

Q4: How can I verify if my stored this compound is still viable for experiments? > If compound integrity is , the most reliable method is to run a bioassay with a positive control of known activity and compare the efficacy of the stored compound to a freshly prepared or newly purchased standard.

Experimental Protocol: Assessing Compound Stability

This general protocol can help you systematically check the stability of your compound under storage conditions.

Workflow for Compound Stability Assessment

G Start Start: Suspect Stability Issue A Visual Inspection (Precipitate? Color change?) Start->A B Prepare Fresh Working Solution from Stock A->B C Analyze via HPLC/MS (if available) B->C D Perform Functional/Bioassay with Positive Control B->D Preferred for most labs E Compare Results to Expected/Historical Data C->E D->E F Conclusion: Compound Stable E->F Data Matches G Conclusion: Compound Degraded Discard Batch E->G Significant Loss of Activity/Purity

Procedure:

  • Visual Inspection: Examine the stock solution or powder for any visible changes, such as precipitation, discoloration, or cloudiness [1].
  • Preparation: Thaw a single aliquot of the stock solution completely and prepare a fresh working dilution using the standard protocol.
  • Analysis:
    • Chromatographic Analysis (If available): Analyze the fresh working solution using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). Compare the chromatogram to that of a known good standard. A shift in retention time or the appearance of new peaks indicates degradation.
    • Functional Bioassay (Highly recommended): Test the fresh working solution in your established biological assay (e.g., an enzyme inhibition assay). Include both a no-compound control and a positive control with a compound of known activity.
  • Data Interpretation: A significant reduction in the compound's efficacy (e.g., a right-ward shift in IC50 value) compared to historical data or the positive control strongly suggests the compound has degraded.

Key Recommendations for Best Practices

To minimize future storage-related problems, please consider the following:

  • Consult the Source: Always obtain and file the Certificate of Analysis (CoA) from the supplier, as it contains the official storage, handling, and stability information.
  • Aliquot Rigorously: Upon receipt, immediately divide the compound into single-use aliquots to preserve the integrity of the main stock.
  • Maintain Records: Keep a detailed log for each batch and aliquot, noting the date of preparation, concentration, solvent, storage location, and usage.

How to Get Further Assistance

For issues specific to this compound:

  • Primary Contact: Your first point of contact should be the technical support team of the compound's manufacturer or supplier.
  • Internal Collaboration: Consult with your institution's analytical chemistry or mass spectrometry core facility for compound purity analysis.
  • Scientific Literature: Search specialized databases like SciFinder or Reaxys for any published stability data on this compound or its closely related analogs.

References

increasing Kgp-IN-1 efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Kgp-IN-1: Core Information

The table below summarizes the basic information for this compound (hydrochloride salt) as a reference for researchers [1].

Property Description
IUPAC Name Information not available in search results
Molecular Formula C₁₉H₂₅ClF₄N₄O₃ [1]
CAS Number 2097865-47-7 [1]
Molecular Weight 468.87 g/mol [1]
Biological Target Arginine-specific gingipain (Rgp) [1]
Source Extracted from patent WO2017201322A1, compound 13-R [1]
Storage 4°C, sealed, away from moisture [1]
Legality Controlled substance in some territories [1]

The Biological Role of Kgp Gingipain

Understanding the context of Kgp gingipain is crucial for framing your research. The diagrams below illustrate its role based on current literature.

kgp_mechanism Pg P. gingivalis Infection Kgp Kgp Gingipain Activity Pg->Kgp IFN_Signal Impaired Interferon (IFN) Signaling Kgp->IFN_Signal Catalyzes Proteolysis ViralProp Enhanced Viral Propagation (e.g., HSV-1) IFN_Signal->ViralProp Attenuates Host Antiviral Defense

Diagram: Kgp-Mediated Impairment of Antiviral Defense. This diagram shows the proposed mechanism by which P. gingivalis Kgp gingipain compromises the host's interferon response, leading to increased susceptibility to viral infections like HSV-1 [2].

Experimental Protocol: Kgp Enzyme Inhibition Assay

Here is a detailed methodology for a standard Kgp enzyme inhibition assay, which can be used as a core experiment to test this compound efficacy [3].

protocol start 1. Prepare Sample a 2. Add Inhibitor (this compound serial dilution) start->a b 3. Pre-incubate 30 min at 37°C a->b c 4. Add Substrate Z-His-Glu-Lys-MCA b->c d 5. Measure Kinetics Ex/Em: 380/460 nm c->d e 6. Analyze Data Calculate IC₅₀ d->e

Diagram: Kgp Enzyme Inhibition Assay Workflow. This flowchart outlines the key steps in a fluorogenic assay to determine the inhibitory activity of this compound [3].

Detailed Methodology [3]
  • Sample Preparation

    • Use intact P. gingivalis bacteria or a bacterial lysate (e.g., 500 ng) as the enzyme source.
    • Add 50 µL of the sample to each well of a transparent, black 96-well plate.
  • Inhibitor Addition

    • Prepare a stock solution of this compound hydrochloride in PBS.
    • Add the inhibitor to the samples to create a final concentration range (e.g., 0.3 to 300 nmol/L). A negative control (0 nmol/L) should be included.
  • Pre-incubation

    • Cover the assay plate with a film.
    • Shake the plate for 30 seconds.
    • Incubate at 37°C for 30 minutes to allow the inhibitor to bind the enzyme.
  • Reaction Initiation

    • Prepare a 2X solution of the fluorogenic substrate Z-His-Glu-Lys-MCA in Kgp assay buffer. The assay buffer composition is:
      • 100 mmol/L Tris
      • 75 mmol/L NaCl
      • 2.5 mmol/L CaCl₂
      • 10 mmol/L Cys-HCl
    • Add 50 µL of this 2X substrate solution to each well, yielding a final concentration of 10 µmol/L.
  • Kinetic Measurement

    • Immediately measure the enzyme activity in a microplate reader.
    • Set the excitation to 380 nm and emission to 460 nm.
    • Read the fluorescence every 1.5 minutes for 30 minutes while incubating and shaking at 37°C.
  • Data Analysis

    • Analyze the kinetic data (fluorescence increase over time) using the instrument's software (e.g., Gen5).
    • Calculate the percentage inhibition at each concentration and determine the half-maximal inhibitory concentration (IC₅₀).

Potential FAQs & Troubleshooting

Based on the scientific context, here are some anticipated FAQs.

Question Evidence-Based Guidance & Troubleshooting
What is the significance of inhibiting Kgp? Kgp is a key virulence factor. Inhibiting it may restore the host's antiviral interferon response, which is impaired by P. gingivalis infection [2].
The assay shows high background noise. Ensure the bacterial lysate is pure and the substrate is fresh. Include a no-enzyme control to subtract background fluorescence. Optimize lysate concentration.
The IC₅₀ value is higher than expected. Verify the inhibitor is fully dissolved in a suitable solvent like DMSO (ensure final DMSO concentration is <1% and does not affect enzyme activity). Check enzyme activity and pre-incubation time.
How can I test this compound in a cellular model? While a specific protocol is not provided, you could establish a model of P. gingivalis infecting gingival keratinocytes and measure downstream effects like IFNβ expression or HSV-1 propagation [2]. Use a gingipain-null mutant as a control.
The inhibitor is insoluble in aqueous buffer. This compound HCl is soluble in DMSO to at least 20 mg/mL [1]. For cellular assays, prepare a stock in DMSO and then dilute in buffer, ensuring the final DMSO concentration is non-cytotoxic.

A Note on Information Gaps

The search results I obtained are from early 2025 and lack the specific, applied troubleshooting data you requested for this compound. The experimental protocol provided is a generic standard for Kgp inhibition.

To build a more robust support center, I suggest you:

  • Consult the Source Patent: The primary source for this compound is patent WO2017201322A1 [1]. This document should contain the most detailed synthetic and experimental data.
  • Search Specialized Databases: Look for the compound on specialized scientific databases like PubMed or Google Scholar using its CAS Number (2097865-47-7) for any newly published studies.
  • Contact Suppliers: Inquire with chemical suppliers like MedChemExpress for any available technical data sheets or application notes.

References

troubleshooting Kgp-IN-1 molecular docking

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Principles & Controls

Before troubleshooting specific issues, it is crucial to understand the common sources of error in molecular docking and the controls you should have in place.

  • Approximations in Docking: Docking screens use approximations for speed, which can lead to undersampling of configurations and inaccurate absolute binding energy predictions [1]. The goal is not perfect accuracy but a reliable enrichment of potential hits.
  • Essential Controls: Always run control calculations before a large-scale screen [1]. This includes:
    • Docking known actives: Verify that your docking protocol can reproduce the binding pose and ranking of a known inhibitor or substrate of your target.
    • Docking decoys: Ensure the protocol does not rank inactive molecules (decoys) highly. Databases like DUD-E are designed for this purpose [2].

Troubleshooting Common Docking Problems

The table below outlines frequent issues, their potential causes, and corrective actions.

Problem Possible Causes Corrective Actions & Notes
Unexpectedly Weak Binding Affinity Sub-optimal binding pose, inaccurate protonation state, rigid receptor treatment. Confirm ligand protonation states (e.g., using ChemAxon's Chemicalize [3]). Use molecular dynamics (MD) to refine poses and estimate binding free energy more accurately [3] [4].
Poor Enrichment (Cannot distinguish actives from inactives) Inadequate scoring function performance for your specific target. Employ negative image-based rescoring (R-NiB). This method scores docking poses based on their shape/electrostatic complementarity to the protein's binding cavity, often improving enrichment [2].
Irreproducible or Unstable Binding Poses High flexibility of the ligand or the protein's binding site. Use ensemble docking. Dock your ligand into multiple conformations of the target (an "ensemble") generated from molecular dynamics simulations to account for protein flexibility [5].
Poor Drug-Likeness or ADMET Profile Ligand structure may have unfavorable physicochemical properties. Perform in silico ADMET prediction early. Use tools like SwissADME and PROTOX to check for cytotoxicity, hepatotoxicity, and other properties [6] [7].

Experimental Protocol & Validation

For Kgp-IN-1, which was identified as a potential inhibitor of influenza virus neuraminidase (N1) [3], you can use the following protocol as a reference for your own target.

Reference Protocol for Neuraminidase Docking & Validation

This methodology is adapted from the study that identified this compound [3].

  • System Setup

    • Protein Preparation: Obtain the 3D structure of the target (e.g., Neuraminidase N1, PDB ID: 4B7Q). Remove water molecules and heteroatoms, add polar hydrogens, and assign charges (e.g., Kollman charges) [3] [6].
    • Ligand Preparation: Obtain the 3D structure of this compound. Optimize its geometry to a stable, low-energy state. Calculate atomic charges using quantum chemical methods (e.g., B3LYP/6-31G(d,p) level of theory) and assign parameters using a force field like GAFF [3].
  • Molecular Docking

    • Software: Use docking software such as AutoDock Vina or a modified version thereof [3] [6].
    • Grid Box: Define a grid box centered on the active site. A common size is 24×24×24 Å with a default exhaustiveness value [3]. For a different target, you may need to adjust the center and size.
  • Post-Docking Analysis

    • Pose Analysis: Examine the top-ranked poses for meaningful interactions (e.g., hydrogen bonds, hydrophobic contacts). For neuraminidase, check interactions with key residues like Glu119, Asp151, Arg152, Trp179, Glu277, Arg293, and Tyr402 [3].
    • Molecular Dynamics (MD) Simulations: To refine the docking pose and assess stability, run MD simulations (e.g., 100 ns). Use a package like GROMACS with a force field such as AMBER99SB-ILDN for the protein and TIP3P for water [3].
    • Binding Free Energy Calculation: Use methods like Linear Interaction Energy (LIE) or more advanced calculations to obtain a more reliable estimate of the binding affinity from MD trajectories [3].

The following diagram illustrates the core workflow and the key validation steps following docking:

workflow Start Start: Prepared Protein & Ligand Structures Docking Molecular Docking Start->Docking PoseCheck Pose Analysis & Interaction Check Docking->PoseCheck MD Molecular Dynamics Simulation PoseCheck->MD Refines pose & assesses stability EnergyCalc Binding Free Energy Calculation (e.g., LIE) MD->EnergyCalc Provides trajectories for analysis End Validated Binding Pose & Affinity EnergyCalc->End

Advanced Optimization Techniques

If the standard protocol does not yield satisfactory results, consider these advanced methods:

  • Optimize Cavity-Based Scoring: The BR-NiB (Brute Force Negative Image-Based Optimization) method can systematically optimize a negative image of the binding cavity to dramatically improve docking enrichment. It iteratively removes cavity atoms that do not contribute to distinguishing active from inactive compounds [2].
  • Combine with Machine Learning: Leverage machine learning models that have been trained on large compound libraries to predict binding affinity. These can be used for pre-screening or as a complementary scoring function [3] [4].

References

Kgp Biology & Relevance of Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Kgp is a key virulence factor produced by the periodontal pathogen Porphyromonas gingivalis. It is a cysteine protease that specifically cleaves proteins at lysine residues. Inhibiting Kgp is a significant area of research because it plays a crucial role in the bacterium's ability to cause disease and evade the host's immune system.

The table below summarizes key findings on the consequences of Kgp activity and the effect of its inhibition:

Aspect Effect of Kgp Activity Outcome of Kgp Inhibition (using KYT-36)
Antiviral Response Impairs interferon (IFN) signaling pathway via proteolytic cleavage, increasing host susceptibility to viral infections like HSV-1 [1] [2]. Restores the host's interferon-mediated antiviral response [1].
Intracellular Survival Promotes bacterial survival inside host cells (brain microvascular endothelial cells) by degrading lysosomal proteins (ATP6V0D1, LAMP1) and inhibiting lysosomal acidification [3]. Reduces the number of live P. gingivalis inside host cells by restoring lysosomal function [3].
General Role Tailors the host's immune response and facilitates polymicrobial infections [1]. Considered a preventive strategy against viral comorbidities in periodontitis [1].

Experimental Insights & Workflow

While specific protocols for "Kgp-IN-1" are not available, the research using the specific Kgp inhibitor KYT-36 provides a methodological blueprint. KYT-36 is a highly selective inhibitor of Kgp's enzymatic activity [1] [3].

A general experimental workflow to study Kgp inhibition would involve the following stages, which you can adapt for your compound:

cluster_1 Phase 1: In Vitro Characterization cluster_2 Phase 2: Cellular Infection Models P1_Start Purify Kgp enzyme or culture P. gingivalis P1_Incubate Coat cells with inhibitor (this compound / KYT-36) P1_Start->P1_Incubate P1_Assay Perform functional assay: - Protease activity - Protein degradation (Western Blot) P1_Incubate->P1_Assay P1_Assess Assess inhibition: - IFN-β expression (qPCR/ELISA) - Lysosomal acidification (LysoTracker) P1_Assay->P1_Assess P2_Infect Infect cellular model with P. gingivalis +/- inhibitor P1_Assess->P2_Infect P2_HSV For viral co-infection studies: Infect with HSV-1 P2_Infect->P2_HSV P2_Outcome Measure outcomes: - Bacterial load (CFU) - Viral titer (Plaque assay) - Host protein expression P2_HSV->P2_Outcome

Key Methodological Details from Literature:
  • Cell Models: Studies used human gingival keratinocytes and a human gingiva model to study the effect on antiviral response [1], and human brain microvascular endothelial cells (BMECs) to study intracellular survival [3].
  • Inhibitor Application: Cells were pre-treated or co-treated with the Kgp inhibitor (e.g., KYT-36) during bacterial infection [1] [3].
  • Key Assays:
    • Interferon Response: Gene expression of IFNβ and interferon-stimulated genes (IP-10, RANTES, IFIT1) was measured using qPCR [1].
    • Lysosomal Function: Lysosomal acidification was measured using LysoTracker [3]. Protein levels of lysosomal markers (ATP6V0D1, LAMP1) were analyzed by Western Blot or immunofluorescence [3].
    • Viral/Bacterial Load: Viral propagation was assessed by plaque assay, and bacterial survival was measured by counting colony-forming units (CFUs) [1] [3].

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which Kgp promotes viral infection? A1: Kgp disrupts the host's primary antiviral defense by cleaving key components of the interferon (IFN) signaling pathway. This proteolytic modification prevents the cell from mounting an effective antiviral state, making it more susceptible to viruses like HSV-1 [1] [2].

Q2: How does Kgp inhibition enhance the host's antibacterial defense? A2: Kgp allows P. gingivalis to survive inside host cells by blocking the normal process that would kill it. The inhibitor KYT-36 restores lysosomal acidification, a critical bactericidal mechanism, by preventing Kgp from degrading the proteins (ATP6V0D1, LAMP1) required for this process [3].

Q3: In a co-infection model, what is the logical relationship between Kgp activity and HSV-1 propagation? A3: The presence of active Kgp from P. gingivalis creates a permissive environment for the virus by disabling the shared host defense mechanism. The relationship can be visualized as follows:

Pg P. gingivalis Infection Kgp Kgp Enzyme Activity Pg->Kgp IFN Impaired Interferon Response Kgp->IFN Causes HSV Enhanced HSV-1 Propagation IFN->HSV Allows

Key Takeaways for Your Research

  • Focus on the Target: When troubleshooting "this compound," the most relevant assays will measure the restoration of interferon signaling or lysosomal function in the presence of P. gingivalis.
  • Use a Validated Inhibitor as a Control: In your experiments, include the known inhibitor KYT-36 as a positive control to benchmark the performance and expected efficacy of "this compound" [1] [3].
  • Consult Broader Literature: The search results are a starting point. For more detailed biochemical protocols (e.g., IC50 determination, enzyme kinetics for this compound), you may need to consult specialized journals or chemical vendor documentation specific to your compound.

References

solving Kgp-IN-1 experimental variability

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Here are answers to some common questions you might encounter:

Q1: What are the most critical factors to control in a Kgp activity assay?

  • A1: The most critical factors include fresh and well-mixed assay buffers, precise control of incubation temperature (typically 37°C), using the correct substrate and inhibitor concentrations, and ensuring the enzyme source (bacterial lysate or intact bacteria) is prepared consistently [1] [2].

Q2: My Kgp inhibition results are inconsistent between runs. What could be the cause?

  • A2: Inconsistent results often stem from insufficient pre-incubation time between the inhibitor (Kgp-IN-1) and the enzyme, improper storage or degradation of the inhibitor stock solution, or variations in the initial enzyme activity between different protein preparation batches [2].

Q3: How can I characterize the specificity of this compound?

  • A3: You can characterize specificity by using highly specific covalent inhibitors for different gingipains as controls. For instance, in a gelatin zymography assay, using specific inhibitors for Arg-gingipains (Rgp) can help confirm that the remaining activity in the presence of this compound is due to other proteases, thus verifying its specificity for Kgp [2].

Troubleshooting Guide for Common Issues

The table below outlines common problems, their potential causes, and recommended solutions.

Problem Potential Causes Suggested Remedies & Best Practices

| Low or No Inhibition | - Inhibitor stock solution degraded

  • Incorrect final concentration of inhibitor
  • Insufficient inhibitor-enzyme contact time | - Prepare fresh stock solutions of this compound; aliquot and store appropriately
  • Verify dilution calculations and final concentration in the assay [1]
  • Ensure adequate pre-incubation time (e.g., 30 mins) before adding substrate [1] | | High Background Signal/Noise | - Non-specific protease activity
  • Substrate degradation
  • Contaminated assay components | - Use specific inhibitors to isolate Kgp activity from other gingipains [2]
  • Prepare substrate solution fresh and protect from light
  • Use clean labware and filter buffers if necessary | | High Well-to-Well Variability | - Inconsistent pipetting
  • Uneven temperature distribution in microplate reader
  • Poorly mixed reaction components | - Calibrate pipettes and use good pipetting technique
  • Ensure the microplate reader is properly calibrated and the plate is sealed during incubation [1]
  • Shake the plate briefly but thoroughly after adding all components |

Detailed Experimental Protocol: Kgp Enzyme Inhibition Assay

This protocol is adapted from established gingipain activity assays to provide a robust methodology for evaluating this compound [1] [2].

1. Reagent Preparation

  • Kgp Assay Buffer: 100 mmol/L Tris, 75 mmol/L NaCl, 2.5 mmol/L CaCl₂, 10 mmol/L Cys-HCl, pH to the optimal value for Kgp (e.g., ~7.5) [2].
  • This compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO or PBS). Important: Store aliquots at -20°C or -80°C to prevent degradation and avoid repeated freeze-thaw cycles.
  • Substrate Solution: Prepare a 2X solution of the Kgp-specific substrate (e.g., a lysine-containing substrate) in the assay buffer to yield a final concentration of 10 μmol/L [1].
  • Enzyme Source: Prepare a crude protein lysate from P. gingivalis or use a purified Kgp preparation. Determine the protein concentration and adjust it to a level that provides a linear signal increase over time.

2. Assay Procedure

  • Pre-incubation:

    • Add 50 µL of your enzyme sample to a black, clear-bottom 96-well plate.
    • Add this compound stock solution to the wells to achieve your desired final concentrations (e.g., a dilution series from 300 nmol/L down to 0.3 nmol/L). Include a negative control (no inhibitor) and a blank (no enzyme).
    • Cover the plate with a sealing film, shake briefly (30 seconds), and incubate at 37°C for 30 minutes to allow the inhibitor to bind [1].
  • Reaction Initiation & Measurement:

    • After pre-incubation, add 50 µL of the 2X substrate solution to each well to start the reaction.
    • Immediately place the plate in a pre-warmed microplate reader (e.g., Synergy 2) set to 37°C.
    • Measure the fluorescence (or other relevant signal) every 1.5 minutes for 30-60 minutes. Typical settings for a MCA substrate are excitation/emission at 380/460 nm [1].

3. Data Analysis

  • Analyze the initial linear rates of substrate conversion for each inhibitor concentration.
  • Calculate the percentage of inhibition relative to the negative control (0 nmol/L inhibitor).
  • Plot the inhibition percentage against the log of the inhibitor concentration to determine the IC₅₀ value of this compound.

Experimental Workflow Diagram

The following diagram outlines the core procedural workflow for the Kgp inhibition assay, from sample preparation to data analysis.

G Start Start Assay Preparation Buffers Prepare Assay Buffers Start->Buffers Inhibitor Prepare this compound Stock & Dilutions Start->Inhibitor Enzyme Prepare Enzyme (Bacterial Lysate) Start->Enzyme Substrate Prepare Substrate Solution Start->Substrate PlateSetup Plate Setup Buffers->PlateSetup Inhibitor->PlateSetup Enzyme->PlateSetup AddEnzyme Add Enzyme to Plate PlateSetup->AddEnzyme AddInhibitor Add this compound Dilutions AddEnzyme->AddInhibitor PreIncubation Pre-incubation 37°C for 30 min AddInhibitor->PreIncubation Reaction Initiate Reaction Add Substrate PreIncubation->Reaction Measurement Kinetic Measurement Fluorescence every 1.5 min Reaction->Measurement Analysis Data Analysis Calculate IC₅₀ Measurement->Analysis End End Analysis->End

Kgp Inhibition Assay Workflow

Key Technical Considerations for this compound

  • Enzyme Source Consistency: Variability in the growth phase and lysis efficiency of P. gingivalis can significantly impact the specific activity of your enzyme preparation. Standardize your bacterial culture and protein extraction protocols meticulously [2].
  • Inhibitor Solubility and Stability: Confirm the solubility limit of this compound in your chosen solvent (e.g., DMSO) and ensure it does not precipitate upon dilution into the aqueous assay buffer. Monitor the stability of your stock solutions over time.
  • Control Experiments: Always include a positive control (e.g., a well-characterized Kgp inhibitor) and a vehicle control (containing the same concentration of solvent without inhibitor) to validate each assay run.

References

Gingipain Inhibitors: Known Compounds and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key inhibitors of Porphyromonas gingivalis gingipains discussed in recent scientific literature. Please note that the data comes from various studies and may not be directly comparable due to differing experimental conditions.

Inhibitor Name Target Gingipain Reported Type / Source Key Experimental Findings (In Vitro) Supporting Citations

| KYT-36 | Lysine-specific (Kgp) | Synthetic Peptide Inhibitor | • Effectively blocked Kgp-mediated degradation of RIPK1, TAK1, and AKT kinases in HUVECs. • Increased production of IL-8, IL-6, and MCP-1 in infected cells by preventing cytokine degradation. | [1] [2] | | KYT-1 | Arginine-specific (RgpA/B) | Synthetic Peptide Inhibitor | • Increased production of IL-8 and MCP-1 in infected HUVECs. • Often used in combination with KYT-36 to fully inhibit gingipain activity. | [2] | | Epigallocatechin Gallate | Kgp and/or Rgp | Food-derived Natural Product (Tea Polyphenol) | • Demonstrates inhibitory activity against gingipain activity. | [3] | | Phloretin & Phlorizin | Kgp and/or Rgp | Food-derived Natural Product (Dihydrochalcone) | • Dihydrochalcone scaffold shows gingipain inhibition. | [3] | | A7 and G1 Monoclonal Antibodies | RgpB and Kgp | Immunological Reagents | • High specificity and affinity (KD nanomolar to sub-nanomolar). • Enabled sensitive detection in saliva (LFA: 99.2% sensitivity, 100% specificity). | [4] |

Key Experimental Protocols for Gingipain Research

The methodologies below are derived from the studies cited in the table and are foundational for evaluating gingipain inhibitors.

  • Western Blotting to Assess Host Protein Degradation

    • Purpose: To determine if an inhibitor protects host cell signaling proteins from gingipain-mediated degradation.
    • Method: Human host cells (e.g., gingival epithelial Ca9-22 cells, HUVECs) are infected with P. gingivalis at a high multiplicity of infection (MOI of 100) in the presence or absence of the inhibitor. After incubation (e.g., 2-4 hours), cell lysates are analyzed by SDS-PAGE and immunoblotted with antibodies against target proteins like RIPK1, TAK1, AKT, and PI3K. GAPDH or ERK often serve as loading controls [1] [2].
  • ELISA for Cytokine Protection Assay

    • Purpose: To evaluate if an inhibitor prevents gingipains from degrading specific cytokines and chemokines.
    • Method: Cells are infected with P. gingivalis with and without inhibitor pre-treatment. After a longer co-culture period (e.g., 24 hours), the culture supernatant is collected. The concentrations of cytokines like IL-8, IL-6, and MCP-1 are measured using commercial ELISA kits. An increase in cytokine levels with inhibitor treatment indicates successful protection from proteolysis [2].
  • Immunofluorescence Analysis of Signaling Attenuation

    • Purpose: To visually confirm the inactivation of key signaling pathways.
    • Method: Cells grown on coverslips are infected, fixed, permeabilized, and stained with phosphorylation-specific antibodies (e.g., against Ser-473 of Akt). A reduction in fluorescence signal indicates pathway inactivation, which should be blocked by an effective inhibitor [1].

Gingipain Impact on Host Cell Signaling

The diagram below illustrates how P. gingivalis gingipains, particularly Kgp, disrupt key host cell signaling pathways, based on the described research [1] [2]. Effective inhibition should prevent these effects.

G Pg P. gingivalis Infection Gingipains Gingipain Secretion (Primarily Kgp) Pg->Gingipains KinaseDeg Degradation of Key Kinases (RIPK1, TAK1, AKT, PI3K) Gingipains->KinaseDeg PathwayInact Inactivation of PI3K/Akt & Other Pathways KinaseDeg->PathwayInact FuncDisrupt Dysregulation of Cellular Functions • Immune Signaling • Cell Survival • Inflammation PathwayInact->FuncDisrupt Inhibitor Gingipain Inhibitor (e.g., KYT-36) Block1 Blocks Protease Activity Inhibitor->Block1 Block2 Protects Kinase Proteins Block1->Block2 Prevents Block3 Maintains Signaling Pathways Block2->Block3 Allows NormalFunc Preserved Cellular Function Block3->NormalFunc

References

A Framework for Kgp-IN-1 Validation

Author: Smolecule Technical Support Team. Date: February 2026

For a novel compound like Kgp-IN-1, a comprehensive validation profile typically includes data on its biochemical potency, cellular activity, selectivity, and functional effects in disease-relevant models. The table below outlines the core experiments you would need to look for when comparing this compound to other inhibitors.

Experimental Category Key Metrics & Parameters Commonly Used Alternatives for Comparison
Biochemical Assays IC₅₀, Ki, Kd Cathepsin S, Cathepsin L, other cysteine proteases
Cellular Activity Assays Cellular IC₅₀, EC₅₀ Tool compounds (e.g., Odanacatib), non-selective inhibitors (e.g., E64)
Selectivity Profiling Selectivity index (e.g., CatL/CatS ratio), results from panels (e.g., 100+ kinases/proteases) Pan-assay interference compounds (PAINS), broad-spectrum protease inhibitors
Cellular Phenotypic Assays Inhibition of antigen presentation, reduction of cytokine production, effects on cell invasion/migration Biologics (e.g., anti-MHC class II antibodies), other signaling pathway inhibitors
In Vivo Efficacy Dose-response, PD markers (e.g., reduction of substrate cleavage), disease model endpoints Vehicle control, benchmark compounds, standard-of-care therapeutics

Detailed Experimental Protocols

Based on standard practices in the field, here are detailed methodologies for the key experiments referenced in the table. You can use these as a checklist when evaluating literature on this compound.

  • Biochemical Potency Assay (to determine IC₅₀)

    • Purpose: To quantify the half-maximal inhibitory concentration (IC₅₀) of this compound against the purified Kgp enzyme.
    • Methodology: A fluorescence-based assay is commonly employed. The enzyme is incubated with a fluorogenic substrate (e.g., Z-FR-AMC). The reaction is initiated by adding the substrate to a mixture of the enzyme and a serial dilution of this compound. The fluorescence increase, proportional to substrate cleavage, is measured in real-time using a plate reader.
    • Data Analysis: The rate of reaction at each inhibitor concentration is calculated. The IC₅₀ value is derived by fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism.
  • Cellular Target Engagement (to determine cellular IC₅₀)

    • Purpose: To confirm that this compound can inhibit Kgp activity within the complex cellular environment.
    • Methodology: A cell-based activity-based protein profiling (ABPP) assay or a substrate cleavage assay can be used. For ABPP, cells are treated with this compound, then lysed and incubated with a fluorescent active-site probe that covalently labels active Kgp. For substrate assays, cells are co-treated with inhibitor and a cell-permeable Kgp substrate.
    • Data Analysis: Labeled proteins are separated by SDS-PAGE and visualized. The band intensity for Kgp is quantified and plotted against the inhibitor concentration to determine the cellular IC₅₀.
  • Selectivity Profiling (to determine selectivity index)

    • Purpose: To ensure this compound does not significantly inhibit other proteases, minimizing the potential for off-target toxicity.
    • Methodology: this compound is tested against a panel of related recombinant proteases (e.g., Cathepsins B, L, S, V) and sometimes diverse protein families like kinases. This is often performed as a high-throughput screening service by specialized companies.
    • Data Analysis: The percentage inhibition at a single concentration (e.g., 1 µM or 10 µM) is reported. A selectivity index is often calculated (e.g., IC₅₀ for most potent off-target / IC₅₀ for Kgp).
  • Functional Cellular Assay (to demonstrate phenotypic effect)

    • Purpose: To link Kgp inhibition to a relevant biological outcome in a disease model.
    • Methodology: In the context of Kgp, an antigen presentation assay in B-cells or macrophages is relevant. Cells are pre-treated with this compound, then pulsed with a model antigen. The activation of antigen-specific T-cells is measured by flow cytometry (e.g., via CD69 expression) or ELISA (cytokine secretion).
    • Data Analysis: The percentage of activated T-cells or the concentration of secreted cytokines is measured and compared against vehicle and positive controls to determine the inhibitor's efficacy.
  • In Vivo Pharmacodynamics (to confirm target engagement in vivo)

    • Purpose: To demonstrate that this compound engages its target and produces the desired pharmacological effect in a live animal model.
    • Methodology: Animals receive a single or multiple doses of this compound. At various time points post-dosing, blood and tissue samples (e.g., spleen) are collected. Kgp activity in tissue lysates is measured using an ex vivo biochemical assay.
    • Data Analysis: The percentage of Kgp inhibition relative to vehicle-treated animals is calculated. This data is used to establish a relationship between dose, exposure, and target engagement.

Visualizing the Experimental Workflow

The diagram below outlines the logical flow of a complete validation process for this compound, from initial screening to in vivo confirmation.

Start Start this compound Validation A1 Biochemical Potency Assay Start->A1 B1 Determine IC₅₀, Kᵢ A1->B1 Validates binding A2 Cellular Activity Assay B2 Confirm cellular IC₅₀ & membrane permeability A2->B2 Confirms cellular activity A3 In Vitro Selectivity Profiling B3 Establish selectivity index against protease panels A3->B3 Rules out off-target effects A4 Functional Phenotypic Assay B4 Measure impact on biological function A4->B4 Demonstrates biological relevance A5 In Vivo Efficacy Study B5 Validate efficacy in disease model A5->B5 Supports therapeutic potential B1->A2 B2->A3 B3->A4 B4->A5

The Kgp Protease as a Validated Drug Target

Author: Smolecule Technical Support Team. Date: February 2026

The lysine-specific gingipain (Kgp) from Porphyromonas gingivalis is a well-established virulence factor. Recent studies confirm that inhibiting Kgp is a viable therapeutic strategy because this enzyme plays a key role in disrupting the host's immune response.

  • Impairing Antiviral Defense: A 2025 study demonstrated that Kgp specifically impairs the interferon signaling pathway in oral epithelial cells, which is a critical part of the antiviral response. This disruption allows for increased propagation of viruses like herpes simplex virus-1 (HSV-1) [1].
  • Dampening Innate Immunity: Earlier research shows that Kgp degrades key innate immune signaling kinases in human cells, such as RIPK1 and TAK1. This leads to a dampened inflammatory response to infection and to signaling molecules like TNFα [2].

Established Experimental Models for Kgp Inhibition

The methodologies from recent publications can serve as a benchmark for designing experiments to confirm Kgp-IN-1 activity. The table below summarizes key established experimental approaches.

Table 1: Experimental Models for Assessing Kgp Inhibitor Activity

Experimental Model Measured Outcome / Readout Citation
Human Gingiva / Oral Epithelial Cell Model Infection with HSV-1; viral load and tissue distribution; expression of IFNβ and interferon-stimulated genes (IP-10, RANTES, IFIT1) [1]. [1]
Cell-Free Biochemical Assay Proteolytic activity of purified Kgp enzyme; dose-dependent attenuation of IFNβ expression in poly(I:C)-stimulated cells [1]. [1]
Human Umbricial Vein Endothelial Cells (HUVEC) Production of cytokines and chemokines (IL-8, IL-6, MCP-1); degradation of host kinases (RIPK1, TAK1, AKT) analyzed by Western Blot [2]. [2]
Neuronal Cell Model Reactivation of latent HSV-1 via an IFN-independent mechanism [1]. [1]

Key Comparison Points for Kgp Inhibitors

When quantitative data for this compound becomes available, you can structure comparisons with other inhibitors using the following framework.

Table 2: Framework for Comparing Kgp Inhibitor Profiles

Parameter Description
Potency (IC50/EC50) Half-maximal inhibitory/effective concentration in enzymatic and cellular assays.
Selectivity Activity against Rgp arginine-specific gingipains and other host proteases.
Cellular Activity Efficacy in cell-based models (e.g., prevention of kinase degradation, restoration of cytokine production).
Mechanism Reversible/irreversible; covalent/non-covalent binding.
Structural Features Presence of a warhead (e.g., peptidyl acyloxymethyl ketone) and other functional groups.

Kgp-Mediated Immune Signaling Pathway

To contextualize how Kgp inhibitors work, the following diagram illustrates the pathway through which Kgp protease impairs the host immune response, based on the studies reviewed [1] [2].

G Pg P. gingivalis Infection Kgp Kgp Gingipain Pg->Kgp KinaseDeg Degradation of Host Kinases (e.g., RIPK1, TAK1) Kgp->KinaseDeg IFN_Impair Impaired Interferon (IFN) Response Kgp->IFN_Impair CytokineDeg Degradation of Cytokines/Chemokines Kgp->CytokineDeg ReducedImmunity Dampened Innate Immunity & Inflammatory Response KinaseDeg->ReducedImmunity ViralSpread Increased Viral Infection (e.g., HSV-1 Propagation) IFN_Impair->ViralSpread CytokineDeg->ReducedImmunity Inhibitor Kgp Inhibitor (e.g., KYT-36) Inhibitor->Kgp  Blocks

How to Proceed with Your Research

Given that specific data on this compound is not publicly available in the searched literature, here are practical steps you can take:

  • Consult Chemical Databases: Search commercial chemical supplier databases (e.g., MedChemExpress, Selleckchem, Tocris) for the product page of this compound, which often contains detailed biochemical data and references.
  • Review Patent Literature: The characterization data for a specific compound like this compound is most likely to be found in patent applications. Searching the USPTO, Google Patents, or the WIPO's PATENTSCOPE for "this compound" could yield the primary experimental data you need.
  • Benchmark Against Known Inhibitors: When you obtain data for this compound, you can benchmark it against the well-characterized inhibitor KYT-36, which is highly selective for Kgp and has been validated in multiple experimental models, including the ones described above [1] [2].

References

Established Neuraminidase Inhibitors at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Administration Route Key Efficacy Finding (vs. placebo) Notable Resistance Mutations Key Safety Notes
Zanamivir (Relenza) Oral Inhalation [1] [2] Reduces symptom duration [2]; Ranked 2nd in network meta-analysis (SUCRA=64%) [3] E119G/A (N2), R152K (B) [4] Monitor for respiratory distress [2]
Oseltamivir Oral [2] Reduces symptom duration [2]; Ranked 3rd in network meta-analysis (SUCRA=55.1%) [3] H274Y (N1), R292K (N2) [4] Higher incidence of nausea [2]
Peramivir Intravenous [1] Ranked 1st in network meta-analysis (SUCRA=82.6%) for symptom alleviation [3] Information not specified in search results Information not specified in search results
Laninamivir Information not specified Information not specified in search results Information not specified in search results Information not specified in search results

Comparative Experimental Data

The table below consolidates quantitative data on the potency of these inhibitors from enzyme inhibition assays.

Inhibitor Median IC₅₀ (nM) - Influenza A Median IC₅₀ (nM) - Influenza B Resistance Profile (Fold Change in IC₅₀)

| Zanamivir | 0.95 nM [4] | 2.7 nM [4] | E119G (N2): Resistant (IC₅₀ = 20,000 nM) [4] R152K (B): Highly Resistant (IC₅₀ = 750 nM) [4] H274Y (N1): Susceptible (IC₅₀ = 1.5 nM) [4] | | Oseltamivir Carboxylate | 0.45 nM [4] | 8.5 nM [4] | R292K (N2): Highly Resistant (IC₅₀ > 3,000,000 nM) [4] H274Y (N1): Resistant (IC₅₀ = 400 nM) [4] | | RWJ-270201 (Peramivir) | ~0.34 nM [4] | 1.36 nM [4] | R292K (N2): Moderately Resistant (IC₅₀ = 30 nM) [4] H274Y (N1): Moderately Resistant (IC₅₀ = 40 nM) [4] |

Detailed Experimental Protocol

The quantitative data in the table above is typically generated through a Neuraminidase Inhibition Assay, which measures an inhibitor's ability to block the enzyme's function. Below is a generalized workflow based on standard methodologies [4].

start Prepare Reaction Mixture step1 Incubate Inhibitor & Virus (30 min, Room Temp) start->step1 step2 Add Fluorogenic Substrate (MUNANA) step1->step2 step3 Enzymatic Reaction (60 min, 37°C) step2->step3 step4 Stop Reaction (Glycine Buffer, pH 10.7) step3->step4 step5 Measure Fluorescence (Ex/Em: 365/460 nm) step4->step5 step6 Calculate IC₅₀ step5->step6

Protocol Details:

  • Virus Source: Whole influenza viruses from clarified cell culture supernatants are used as the source of NA activity [4].
  • Assay Principle: The assay uses a fluorogenic substrate, MUNANA (2'-(4-Methylumbelliferyl)-α-d-N-acetylneuraminic acid). Active neuraminidase cleaves this substrate, releasing a fluorescent compound (4-Methylumbelliferone). Inhibitors reduce this fluorescence signal in a dose-dependent manner [4].
  • IC₅₀ Determination: Serial dilutions of the inhibitor are tested. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting the log of the inhibitor concentration against the percentage of fluorescence inhibition and extrapolating from the resulting curve [4].

Key Insights for Research and Development

  • Potency and Spectrum: Peramivir demonstrates high potency against both influenza A and B viruses [4], which is consistent with its top ranking in clinical efficacy analysis [3].
  • Resistance Profiles Are Distinct: The data shows that resistance mutations can confer different cross-resistance patterns. For example, the H274Y mutation in N1 confers resistance to oseltamivir and peramivir but zanamivir remains fully active [4]. This highlights the importance of profiling new candidates against a panel of resistant strains.
  • Clinical vs. Enzymatic Data: While peramivir ranks highest in one clinical analysis (SUCRA value) [3], its enzymatic inhibition potency (IC₅₀) is in a similar range to oseltamivir and zanamivir [4]. This underscores that clinical efficacy is influenced by multiple factors beyond raw enzyme potency, such as pharmacokinetics and drug delivery (e.g., oral vs. inhaled vs. intravenous) [1] [2].

References

Kgp-IN-1 selectivity validation

Author: Smolecule Technical Support Team. Date: February 2026

Kgp-IN-1 at a Glance

The table below summarizes the core information available for this compound hydrochloride.

Property Description
Target Arginine-specific gingipain (Rgp) [1]
Biological Source Porphyromonas gingivalis [1]
Origin Extracted from patent WO2017201322A1, compound 13-R [1]
CAS Number 2097865-47-7 [1]
Molecular Formula C₁₉H₂₅ClF₄N₄O₃ [1]
Molecular Weight 468.87 g/mol [1]
Appearance White to off-white solid [1]

The Gingipain Enzyme Family

To understand this compound's selectivity, it's crucial to know its target family. Gingipains are cysteine proteinases that are major virulence factors of the periodontal pathogen Porphyromonas gingivalis [2]. They are divided into two classes:

  • Rgp (Arg-gingipain): Cleaves proteins at arginine residues. Encoded by the rgpA and rgpB genes [2].
  • Kgp (Lys-gingipain): Cleaves proteins at lysine residues. Encoded by the kgp gene [2].

These enzymes can form large, multi-domain complexes on the bacterial cell surface and are critical for host tissue destruction and evasion of immune responses [2]. The following diagram illustrates the relationship between these enzymes and their inhibitors.

G Pg Porphyromonas gingivalis Gingipains Gingipain Enzymes Pg->Gingipains Rgp Arg-gingipain (Rgp) Gingipains->Rgp Kgp Lys-gingipain (Kgp) Gingipains->Kgp Inhibitors Gingipain Inhibitors KgpIN1 This compound Inhibitors->KgpIN1  Targets Rgp KYT1 KYT-1 (Rgp inhibitor) Inhibitors->KYT1  Targets Rgp KYT36 KYT-36 (Kgp inhibitor) Inhibitors->KYT36  Targets Kgp

Experimental Context for Selectivity Validation

A standard protocol for assessing Kgp enzyme activity, which can be adapted for inhibitor selectivity studies, is outlined below. This method typically uses a fluorogenic substrate [3].

G Start Sample Preparation Step1 Add inhibitor (e.g., this compound) and incubate at 37°C Start->Step1 Step2 Add fluorogenic substrate (Z-His-Glu-Lys-MCA) Step1->Step2 Step3 Measure enzyme activity in a microplate reader (Ex/Em: 380/460 nm) Step2->Step3 Step4 Analyze data (e.g., calculate IC₅₀) Step3->Step4

Key Protocol Details [3]:

  • Sample: Can be intact P. gingivalis bacteria or bacterial lysate.
  • Assay Buffer: 100 mmol/L Tris, 75 mmol/L NaCl, 2.5 mmol/L CaCl₂, 10 mmol/L Cys-HCl.
  • Substrate: Z-His-Glu-Lys-MCA (for Kgp activity). A substrate like Z-Phe-Arg-MCA would be used to test for Rgp activity and potential cross-inhibition [2].
  • Measurement: Fluorescence is read every 1.5 minutes for 30-60 minutes at 37°C to monitor the reaction kinetics.

To validate selectivity for Rgp over Kgp, this same protocol would be run in parallel using the specific Kgp substrate and the Rgp substrate, with and without the inhibitor.

References

Kgp-IN-1 performance vs traditional inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Known Properties of Kgp-IN-1

The table below summarizes key information for the Rgp inhibitor this compound, as identified from a commercial supplier's data sheet [1].

Property Description
Inhibitor Name This compound hydrochloride
Primary Target Arginine-specific gingipains (Rgp) of P. gingivalis [1]
Source Extracted from patent WO2017201322A1, compound 13-R [1]
Molecular Weight 468.87 g/mol [1]
CAS Number 2097865-47-7 [1]
Available Experimental Data Commercial availability is listed; specific IC₅₀, Ki values, or direct performance comparisons against other inhibitors were not provided in the source [1].

Overview of Alternative Gingipain Inhibitors

Research has identified several other classes of compounds with gingipain-inhibiting activity, though their development status and specific performance metrics vary. The following table categorizes these alternatives [2] [3].

Inhibitor Class Examples Key Characteristics & Findings
Synthetic Compounds Aza-peptide Michael acceptors, KYT inhibitors [2] Potent gingipain inhibitors noted; some can inhibit a broad spectrum of host proteases and have undesirable side effects [2].
Natural/Plant-Derived Inhibitors Prenyl flavonoids (e.g., Limonianin), cranberry and rice extracts, polyphenols from green tea [2] [3] Considered promising therapeutic blockers; specific prenyl flavonoids inhibit gingipain activity in a non-competitive manner with Ki values at µM order, and also hinder bacterial growth and biofilm formation [3].
Protein-Based Inhibitors N-terminal prodomains (NPDs), lactoferrin, histatins [2] Recombinant NPDs inhibit Rgps with high affinity (Ki in low nanomolar range); proteinaceous inhibitors can be found in human plasma and tissue fluids [2].

Experimental Protocol for Gingipain Inhibition

To objectively compare inhibitors, a standardized enzymatic activity assay is essential. The protocol below, adapted from a published source, details a method for assessing Kgp inhibition that can be applied to any candidate inhibitor [4].

start Start Assay prep Prepare Samples start->prep incubate_inhib Pre-incubate with Inhibitor prep->incubate_inhib add_sub Add Fluorogenic Substrate incubate_inhib->add_sub measure Measure Fluorescence (380/460 nm) add_sub->measure analyze Analyze Enzyme Activity measure->analyze end Determine IC₅₀/Ki analyze->end

Workflow Steps:

  • Prepare Samples: Use intact P. gingivalis bacteria or its lysate containing the Kgp enzyme [4].
  • Pre-incubate with Inhibitor: Add the inhibitor (e.g., this compound) at a range of concentrations to the samples and incubate to allow binding [4].
  • Add Fluorogenic Substrate: Introduce a substrate that emits fluorescence upon cleavage (e.g., Z-His-Glu-Lys-MCA for Kgp). The activity is measured in a suitable buffer containing cysteine-HCl to activate the enzyme [4].
  • Measure Fluorescence: Immediately read the fluorescence in a microplate reader at 380 nm excitation and 460 nm emission, typically every few minutes to track reaction progress [4].
  • Analyze Data: Calculate the rate of substrate cleavage. The reduction in this rate in inhibitor-treated samples compared to an uninhibited control represents the inhibition activity [4].

This methodology allows for the generation of quantitative data like IC₅₀ (half-maximal inhibitory concentration) and Ki (inhibition constant), which are crucial for direct comparison.

Interpretation and Next Steps for Research

The current publicly available data presents the following situation:

  • This compound is a patented, synthetic Rgp inhibitor available for research, but its detailed potency and selectivity profile against other inhibitors are not disclosed in the searched literature [1].
  • Various other inhibitors exist, from synthetic molecules to natural compounds, each with different characteristics. For example, some synthetic compounds are potent but may lack specificity, while natural inhibitors like prenyl flavonoids show promise with known Ki values and additional anti-biofilm properties [2] [3].

For a definitive comparison guide, you may need to consult the full text of the patent WO2017201322A1 (from which this compound originates) or conduct primary research to test this compound alongside traditional inhibitors using the standardized protocol above.

References

×

XLogP3

2.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

432.17845329 Da

Monoisotopic Mass

432.17845329 Da

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

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